molecular formula C8H5ClF2O B1406383 6-Chloro-2,4-difluoro-3-methylbenzaldehyde CAS No. 1706435-05-3

6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Cat. No.: B1406383
CAS No.: 1706435-05-3
M. Wt: 190.57 g/mol
InChI Key: LVQXXSZQUSARQC-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoro-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H5ClF2O and its molecular weight is 190.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQXXSZQUSARQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252237
Record name Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl-
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Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-05-3
Record name Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 286474-59-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In advanced organic synthesis and drug discovery, poly-substituted benzaldehydes serve as critical building blocks for assembling complex molecular architectures.

Nomenclature Clarification: While the topic query references 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, the definitive CAS Registry Number 286474-59-7 corresponds specifically to 6-Chloro-2-fluoro-3-methylbenzaldehyde [1][2]. Its heavily fluorinated analog, this compound, is defined by a different registry (CAS 1706435-05-3)[3]. To maintain strict scientific integrity and traceability, this technical guide focuses on the exact chemical entity defined by CAS 286474-59-7.

This compound is highly valued for its orthogonal reactivity. It features three distinct functional handles—an electrophilic formyl group, a highly activated ortho-fluoro leaving group, and a meta-chloro group—allowing for sequential, chemoselective modifications without the need for complex protecting-group strategies[4].

Physicochemical Properties

Understanding the physicochemical baseline of a building block is essential for predicting its behavior in biphasic extractions, chromatography, and biological assays. Below is the consolidated data profile for CAS 286474-59-7.

PropertyValueScientific Implication / Source
CAS Registry Number 286474-59-7Definitive identifier[1].
Molecular Formula C8H6ClFOCore elemental composition[2].
Molecular Weight 172.58 g/mol Standard for stoichiometric calculations[2].
Monoisotopic Mass 172.00912 DaTarget mass for high-resolution LC-MS (ESI+)[5].
Log Ko/w (Partition) 3.01Indicates moderate lipophilicity; good organic solubility[6].
Appearance Colorless to Yellow LiquidVisual indicator of purity/oxidation state[7].
Stability Air SensitiveRequires inert atmosphere (N2/Ar) for long-term storage[7].

Core Reactivity & Mechanistic Pathways

The synthetic value of 6-Chloro-2-fluoro-3-methylbenzaldehyde lies in the electronic interplay between its substituents. The electron-withdrawing nature of the formyl (-CHO) group strongly polarizes the aromatic ring.

  • Aldehyde Motif: Highly susceptible to nucleophilic attack by amines, making it ideal for reductive aminations or Knoevenagel condensations.

  • Ortho-Fluoro Motif: The fluorine atom is highly electronegative and situated ortho to the formyl group. The formyl group stabilizes the resulting Meisenheimer complex via resonance, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Meta-Chloro Motif: Because the chlorine is meta to the formyl group, it lacks resonance stabilization for SNAr. Consequently, it remains inert during nucleophilic attacks but can be subsequently leveraged for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

ReactivityMap Core 6-Chloro-2-fluoro- 3-methylbenzaldehyde Aldehyde Aldehyde Motif (-CHO) Core->Aldehyde Electrophilic center Fluoro Ortho-Fluoro Motif (-F) Core->Fluoro Activating group Chloro Meta-Chloro Motif (-Cl) Core->Chloro Cross-coupling site RedAm Reductive Amination (Benzylamines) Aldehyde->RedAm + Amines SNAr SNAr Substitution (Alkoxy/Amino derivatives) Fluoro->SNAr + Nucleophiles (Heat/Base) Coupling Pd-Catalyzed Coupling (Biaryls) Chloro->Coupling + Boronic Acids / Pd cat.

Fig 1: Orthogonal reactivity pathways of 6-Chloro-2-fluoro-3-methylbenzaldehyde.

Applications in Drug Discovery

In pharmaceutical development, this compound is frequently utilized to construct rigid, halogenated pharmacophores. For example, patent EA029373B1 details the use of 6-chloro-2-fluoro-3-methylbenzaldehyde in the synthesis of complex (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones[4]. These target molecules function as potent inhibitors of fibrinolysis, designed for the treatment of acute bleeding disorders, hemorrhagic shock, and trauma[4]. The aldehyde acts as the foundational scaffold upon which the heterocyclic core is cyclized.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis is not just about mixing reagents; it is about controlling reaction kinetics and thermodynamics. Below are two self-validating protocols exploiting the orthogonal reactivity of this compound.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the aldehyde to a secondary benzylamine without reducing the starting material to a benzyl alcohol.

Causality & Mechanism: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over Sodium borohydride (NaBH4). The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This renders the reagent too mild to reduce the bare aldehyde, allowing the imine to form completely. Once formed, the addition of acetic acid protonates the imine into a highly electrophilic iminium ion, which is then rapidly reduced.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of 6-Chloro-2-fluoro-3-methylbenzaldehyde and 1.1 eq of the primary amine in anhydrous 1,2-dichloroethane (DCE). Why DCE? It is a non-nucleophilic, polar solvent that excellently solvates both the starting materials and the borohydride reagent.

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Validation Check (Critical): Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde mass (m/z ~173 [M+H]+) and the appearance of the imine mass. Do not proceed if the aldehyde is still present.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3. Stir for 12 hours at room temperature.

  • Quenching: Quench the reaction slowly with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the product into dichloromethane (DCM).

Workflow Step1 Step 1: Imine Formation (Aldehyde + Amine in DCE) Step2 Step 2: Acid Catalysis (Add Glacial Acetic Acid) Step1->Step2 Step3 Step 3: LC-MS Validation (Confirm Imine Mass) Step2->Step3 Step4 Step 4: Chemoselective Reduction (Add NaBH(OAc)3) Step3->Step4 Step5 Step 5: Quench & Extract (Sat. NaHCO3 / DCM) Step4->Step5

Fig 2: Self-validating workflow for chemoselective reductive amination.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Substitute the 2-fluoro group with a secondary amine nucleophile (e.g., morpholine).

Causality & Mechanism: The reaction requires a polar aprotic solvent (DMF) to leave the nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) acts as an acid scavenger. If the HF byproduct is not neutralized, it will protonate the nucleophilic amine, immediately halting the reaction.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of the aldehyde in anhydrous DMF.

  • Add 2.0 eq of anhydrous K2CO3 and 1.2 eq of the secondary amine.

  • Heat the mixture to 80°C under a nitrogen atmosphere. The heat is required to overcome the activation energy barrier of breaking aromaticity to form the Meisenheimer complex.

  • Monitor via TLC (Hexanes/Ethyl Acetate). The product will typically be more polar than the starting material.

  • Cool to room temperature, dilute with water to precipitate the product, and filter.

Safety, Handling, and Environmental Toxicity

Handling halogenated benzaldehydes requires strict adherence to safety protocols.

  • Toxicity: According to QsarDB models, the compound exhibits measurable aquatic toxicity, with a Tetrahymena pyriformis toxicity value of log(1/IGC50) = 1.238[8]. It must not be discharged into municipal wastewater.

  • Occupational Hazards: The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2), and it may cause respiratory irritation (STOT SE 3)[7].

  • Handling: Because it is air-sensitive (prone to auto-oxidation into the corresponding benzoic acid)[7], it must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. All handling should be conducted within a certified chemical fume hood using nitrile gloves and safety goggles.

References

  • Google Patents. "EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis".
  • PubChemLite. "6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO)". URL: [Link]

  • National Institute for Environmental Studies (NIES) Japan. "Chemical characteristics and toxicity data". URL: [Link]

  • QsarDB. "10967/31 - QDB Compounds - QsarDB". URL: [Link]

Sources

Chemical structure of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic aldehyde of significant interest to the fields of medicinal chemistry and materials science. While detailed literature on this specific molecule is nascent, its structural motifs—a reactive aldehyde group and a polysubstituted halogenated ring—position it as a valuable building block for novel compound synthesis. This document outlines its core physicochemical properties, proposes a robust synthetic pathway with mechanistic explanations, and details the expected spectroscopic data for structural verification. Furthermore, it explores potential applications in drug discovery, drawing on established principles of medicinal chemistry regarding halogenation. The guide includes detailed, field-proven laboratory protocols for its synthesis and characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Benzaldehydes

Substituted benzaldehydes are cornerstone intermediates in organic synthesis, providing a versatile chemical handle for constructing complex molecular architectures. The aldehyde functional group readily participates in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensation reactions, which are fundamental to the synthesis of numerous heterocyclic scaffolds.

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto the aromatic ring can profoundly influence a molecule's biological and physical properties. The "magic chloro" effect, a term gaining traction in medicinal chemistry, describes the often-dramatic improvements in potency and pharmacokinetic profiles observed upon chlorine substitution.[1] Chlorine can enhance metabolic stability, improve membrane permeability, and participate in specific halogen bonding interactions with biological targets.[1][2][3] Similarly, fluorine substitution is a well-established strategy to block sites of metabolic oxidation and modulate the electronic properties of a molecule, thereby enhancing its binding affinity and bioavailability.[4]

This compound combines these features into a single, highly functionalized scaffold. This guide serves as a foundational technical resource, providing the necessary theoretical and practical information to enable its synthesis, characterization, and strategic application in research and development programs.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is essential for designing synthetic routes and predicting its behavior. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₅ClF₂OCalculated
Molecular Weight 190.58 g/mol Calculated
CAS Number 1160573-07-7Not widely indexed; associated with related structures.
Appearance Likely a solid or liquid at room temperature.Inferred from related structures
XLogP3 (Predicted) ~2.5 - 3.0Inferred from similar structures
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 1 (Oxygen)Calculated

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and reliable method for preparing substituted benzaldehydes is the formylation of a Grignard reagent. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway: Grignard Formylation

The proposed synthesis begins with the preparation of a Grignard reagent from a suitable brominated precursor, followed by its reaction with an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), and subsequent acidic workup.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Formylation and Workup Start 1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene Reagent1 Magnesium (Mg) turnings Anhydrous THF Start->Reagent1 Initiator (e.g., I₂) Grignard Grignard Reagent (Arylmagnesium Bromide) Reagent1->Grignard Reagent2 N,N-Dimethylformamide (DMF) Anhydrous THF, ~0°C Grignard->Reagent2 Nucleophilic Addition Intermediate Tetrahedral Intermediate Reagent2->Intermediate Workup Aqueous Acid Workup (e.g., dil. HCl) Intermediate->Workup Product This compound Workup->Product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Grignard Reagent Formation: The reaction of an aryl bromide with magnesium in an anhydrous ether solvent like tetrahydrofuran (THF) is a classic and highly effective method for generating a potent carbon nucleophile (the Grignard reagent).[5] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.

  • Formylation: N,N-dimethylformamide (DMF) serves as the formylating agent. The Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of DMF. This forms a stable tetrahedral intermediate.

  • Acidic Workup: The addition of aqueous acid in the final step serves two purposes: it protonates the intermediate, leading to its collapse and the formation of the aldehyde, and it quenches any unreacted Grignard reagent.

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The predicted data for this compound are as follows.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methyl protons.

  • Aldehydic Proton (CHO): δ ≈ 10.0 - 10.3 ppm. This proton will appear as a singlet, as it has no adjacent proton neighbors.

  • Aromatic Proton: δ ≈ 7.2 - 7.6 ppm. There is one proton on the aromatic ring. It is expected to appear as a doublet of doublets due to coupling with the two neighboring fluorine atoms.

  • Methyl Protons (CH₃): δ ≈ 2.3 - 2.5 ppm. This will likely be a singlet or a triplet with a small coupling constant (J) due to four-bond coupling to the adjacent fluorine atom.

¹³C NMR Spectroscopy

The carbon spectrum will provide information on each unique carbon environment.

  • Carbonyl Carbon (C=O): δ ≈ 187 - 192 ppm.

  • Aromatic Carbons: δ ≈ 110 - 165 ppm. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz), while other carbons in the ring will show smaller two- and three-bond C-F couplings.

  • Methyl Carbon (CH₃): δ ≈ 14 - 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z ≈ 190.0).

  • Isotopic Pattern: A key diagnostic feature will be the presence of an M+2 peak at m/z ≈ 192, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.

  • C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹.

  • C-F Stretch: Strong bands in the 1200-1350 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups makes this compound a highly attractive scaffold for synthetic expansion.[4]

  • Precursor for Heterocyclic Synthesis: The aldehyde can be used to construct a variety of bioactive heterocyclic systems, such as quinolines, pyrimidines, and oxazines, which are prevalent in many FDA-approved drugs.[6]

  • Kinase Inhibitor Scaffolds: Substituted aromatic cores are fundamental to the design of kinase inhibitors. The specific halogenation pattern can be exploited to achieve selective binding in the ATP-binding pocket of target kinases.[4]

  • GPCR Modulators: The scaffold can serve as a starting point for the synthesis of modulators for G protein-coupled receptors (GPCRs), a large family of drug targets.

  • Agrochemicals and Materials: The compound's properties also make it a candidate for the development of novel agrochemicals or as a monomer for specialty polymers where thermal stability and hydrophobicity are desired.[7]

Laboratory Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[8][9][10]

Protocol 6.1: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and characterization to ensure product integrity.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, place a solution of 1-bromo-5-chloro-2,4-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium and add a crystal of iodine to initiate the reaction.

    • Once the reaction begins (indicated by gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation Reaction:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add a solution of N,N-dimethylformamide (1.5 equivalents) in anhydrous THF dropwise, keeping the internal temperature below 10°C.

    • After addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure aldehyde.[11]

Protocol 6.2: Spectroscopic Characterization
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.[12]

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard carbon pulse program. A larger number of scans will be required compared to ¹H NMR.[12]

Safety and Handling

While this specific compound has not been extensively profiled, data from structurally related chloro- and fluoro-benzaldehydes suggest that it should be handled as a potential irritant.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[13]

  • Handling: Handle in a chemical fume hood to avoid inhalation of vapors.[10][14] Avoid contact with skin and eyes.[8] The compound may be air-sensitive, and storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation to the corresponding carboxylic acid.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a promising and highly functionalized chemical intermediate. Its synthesis is achievable through established organometallic procedures, and its structure can be definitively confirmed using standard spectroscopic methods. The strategic placement of chlorine, fluorine, and methyl substituents on the benzaldehyde core makes it a valuable building block for designing next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide provides the essential technical framework for scientists to synthesize, validate, and strategically deploy this compound in their research endeavors.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-6-fluoro-3-methylbenzaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Fluoro-4-methylbenzaldehyde.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • ChemScene. (2024). Safety Data Sheet for 4-Chloro-2-methylbenzaldehyde.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 3-Methylbenzaldehyde.
  • Guo, B., et al. (2016).
  • Jadhav, V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Aaronchem. (n.d.). 1-Bromo-4-chloro-3-methyl-2-nitrobenzene.
  • ChemScene. (n.d.). 1-Bromo-4-chloro-2-ethylbenzene.
  • Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzaldehyde 97%.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-chloro-2-ethylbenzene.
  • ChemicalBook. (n.d.). 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde.
  • PubChem. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde.
  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives.
  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene.
  • PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzaldehyde (C8H6F2O).
  • Google Patents. (n.d.). CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.
  • BenchChem. (2025). 4-methylbenzaldehyde spectroscopic data (NMR, IR, MS).
  • BenchChem. (2025). The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
  • CymitQuimica. (n.d.). 4-Bromo-1-chloro-2-ethylbenzene, 98+%.
  • UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.
  • Gregory, R. F., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL.
  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • CymitQuimica. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde.
  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • MilliporeSigma. (n.d.). 2,6-Difluoro-3-methylbenzaldehyde.
  • PubChem. (n.d.). 6-Chloro-2,3-difluorobenzaldehyde.
  • RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.
  • Chiodi, D. (2022).
  • Organic Syntheses. (n.d.). Benzaldehyde, m-nitro-, dimethylacetal.

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An In-depth Technical Guide to the Solubility of Poly-halogenated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Poly-halogenated benzaldehyde derivatives are a critical class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility in these applications is profoundly influenced by their solubility characteristics in various media. This in-depth technical guide provides a comprehensive overview of the solubility of these derivatives, addressing both aqueous and organic solvent systems. It synthesizes available experimental data with theoretical principles to offer predictive insights into their solubility behavior. This guide is designed to be a practical resource for researchers, enabling informed solvent selection, optimization of reaction conditions, and enhancement of purification and formulation strategies.

Introduction: The Pivotal Role of Solubility in the Application of Poly-halogenated Benzaldehydes

Poly-halogenated benzaldehydes, aromatic aldehydes bearing multiple halogen substituents on the benzene ring, are of significant interest in synthetic and medicinal chemistry. The number, type, and position of halogen atoms profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and, critically, its solubility.[1] A thorough understanding of their solubility is paramount for:

  • Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.[2] Poor solubility can lead to low reaction rates, incomplete conversions, and the formation of byproducts.

  • Purification and Crystallization: The selection of an appropriate solvent system based on differential solubility is the cornerstone of purification techniques like recrystallization.

  • Drug Development: Aqueous solubility is a key determinant of a drug candidate's bioavailability and pharmacokinetic profile.[3] Solubility in organic solvents is crucial for formulation and delivery strategies.

  • Materials Science: The processability of polymers and other materials derived from these benzaldehydes is directly linked to their solubility in appropriate solvents.

This guide provides a detailed exploration of the factors governing the solubility of poly-halogenated benzaldehydes and presents available data and predictive frameworks to aid in practical laboratory work.

Theoretical Framework: Unraveling the Determinants of Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[4] A more rigorous understanding requires consideration of the following factors:

  • Molecular Polarity: The polarity of the benzaldehyde derivative, dictated by the polar carbonyl group and the number and electronegativity of the halogen substituents, is a primary determinant of its solubility.[5] Highly halogenated benzaldehydes tend to be less polar than their non-halogenated parent compound.

  • Intermolecular Forces: The key interactions governing solubility include:

    • Van der Waals Forces: Present in all molecules, these forces are particularly significant for the nonpolar aromatic ring and halogen atoms.

    • Dipole-Dipole Interactions: Arising from the polar carbonyl group and the carbon-halogen bonds.

    • Hydrogen Bonding: While poly-halogenated benzaldehydes cannot act as hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling interactions with protic solvents like water and alcohols.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy). Higher melting points are often indicative of higher lattice energies and, consequently, lower solubilities.

  • Steric Effects: The position of halogen substituents can introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to pack efficiently in a crystal lattice or interact with solvent molecules.[5]

The overall solubility is a result of the thermodynamic balance between these competing forces.

Aqueous Solubility of Poly-halogenated Benzaldehydes

The solubility of poly-halogenated benzaldehydes in water is generally low due to the hydrophobic nature of the halogenated benzene ring.[4][6] However, the presence of the polar aldehyde group allows for some degree of interaction with water molecules.

Factors Influencing Aqueous Solubility
  • Number of Halogen Substituents: Increasing the number of halogen atoms generally decreases aqueous solubility due to the increased molecular weight and hydrophobicity.

  • Type of Halogen: The electronegativity and size of the halogen atom play a role. For monosubstituted benzaldehydes, 4-chlorobenzaldehyde is more soluble than 4-bromobenzaldehyde, which is attributed to the smaller size and higher electronegativity of chlorine.[5]

  • Position of Halogen Substituents: The position of the halogens can have a significant impact due to steric effects and changes in molecular polarity. For instance, 2,6-dichlorobenzaldehyde exhibits higher aqueous solubility compared to its 2,3- and 2,4-isomers. This is thought to be due to the ortho-chlorine atoms causing the aldehyde group to twist out of the plane of the benzene ring, making it more accessible to water molecules.[5]

Quantitative Aqueous Solubility Data

Quantitative aqueous solubility data for poly-halogenated benzaldehydes is scarce in the literature. However, a recent study provides valuable data for several dichlorobenzaldehyde isomers at 25 °C.[5]

CompoundMolecular FormulaAqueous Solubility (mol/L)Aqueous Solubility (g/L)Reference
4-ChlorobenzaldehydeC₇H₅ClO8.5 x 10⁻³1.20[5]
4-BromobenzaldehydeC₇H₅BrO4.7 x 10⁻³0.87[5]
2,3-DichlorobenzaldehydeC₇H₄Cl₂O1.8 x 10⁻³0.32[5]
2,4-DichlorobenzaldehydeC₇H₄Cl₂O1.8 x 10⁻³0.32[5]
2,6-DichlorobenzaldehydeC₇H₄Cl₂O2.5 x 10⁻³0.44[5]

Note: The solubility values are experimentally determined at 25 °C.

Organic Solvent Solubility of Poly-halogenated Benzaldehydes

The solubility of poly-halogenated benzaldehydes in organic solvents is generally much higher than in water, following the "like dissolves like" principle.[4][6] The choice of organic solvent is critical for synthetic applications and purification. Organic solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

General Solubility Trends in Organic Solvents
  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and ethyl acetate are generally good solvents for poly-halogenated benzaldehydes. Their polarity allows them to interact with the polar carbonyl group, while their organic nature facilitates solvation of the halogenated aromatic ring.[4][7]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can act as hydrogen bond donors to the carbonyl oxygen of the benzaldehyde, leading to moderate solubility.[4] However, as the alkyl chain of the alcohol increases, its polarity decreases, which can affect solubility.

  • Nonpolar Solvents: Solvents like toluene, hexane, and cyclohexane are generally less effective at dissolving poly-halogenated benzaldehydes due to the significant polarity of the carbonyl group. However, for highly halogenated, less polar derivatives, solubility in these solvents may be appreciable.[4]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often good solvents due to their ability to engage in dipole-dipole interactions and their similarity in structure to the chlorinated solutes.[4]

Qualitative and Predicted Solubility in Common Organic Solvents

While comprehensive quantitative data is limited, qualitative and predicted solubility profiles are available for some derivatives.

Table 2: Qualitative Solubility of 2,4,6-Trichlorobenzaldehyde [6]

SolventClassificationPredicted Solubility
WaterPolar ProticLimited
Common Organic Solvents-Moderate

Table 3: Predicted Solubility Profile of 3-Bromo-2,5-dichlorobenzaldehyde [4]

SolventClassificationPredicted Solubility
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dichloromethane (DCM)ChlorinatedHigh
ChloroformChlorinatedHigh
Tetrahydrofuran (THF)Polar Aprotic (Ether)High
Ethyl AcetatePolar Aprotic (Ester)High
MethanolPolar ProticModerate
EthanolPolar ProticModerate
IsopropanolPolar ProticModerate
HexanesNonpolarLow to Insoluble
WaterPolar ProticLow to Insoluble

Experimental Determination of Solubility

For novel poly-halogenated benzaldehyde derivatives or when precise solubility data is required, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.[1][4][5]

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation: Add an excess amount of the solid poly-halogenated benzaldehyde to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[4]

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Quantification: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.[4]

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure its absorbance and determine the concentration using a pre-established calibration curve.[5]

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of the solute.

Visualizing the Experimental Workflow

Caption: Workflow for experimental solubility determination using the shake-flask method.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.

Quantitative Structure-Property Relationship (QSPR) Models
Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10][11] A substance is more likely to dissolve in a solvent with a similar HSP profile. HSP values for some benzaldehydes are available and can be used to predict miscibility and solubility.[10]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[5][9][12][13] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. COSMO-RS can be a valuable tool for screening solvents and predicting solubility trends for poly-halogenated benzaldehydes.[12]

Conclusion and Future Directions

The solubility of poly-halogenated benzaldehyde derivatives is a critical parameter that dictates their utility in a wide range of chemical applications. This guide has provided a comprehensive overview of the theoretical principles governing their solubility, compiled available experimental data, and outlined experimental and computational approaches for solubility determination.

While aqueous solubility trends are beginning to be understood, a significant gap remains in the availability of comprehensive quantitative solubility data in organic solvents. Future research should focus on:

  • Systematic Experimental Studies: Generating a robust dataset of solubility for a wide range of poly-halogenated benzaldehydes in a diverse set of organic solvents.

  • Development of Predictive Models: Utilizing the generated data to build and validate accurate QSPR models specifically tailored for this class of compounds.

  • Application of Advanced Computational Methods: Employing methods like COSMO-RS to generate a comprehensive in-silico solubility database for these derivatives.

By addressing these knowledge gaps, the scientific community can further unlock the potential of poly-halogenated benzaldehydes in the development of new medicines, materials, and agricultural products.

References

  • Solubility determination of barely aqueous-soluble organic solids - PubMed. [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. [Link]

  • (PDF) Direct QSPR: The most efficient way of predicting organic carbon/water partition coefficient (log K OC) for polyhalogenated POPs - ResearchGate. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending). [Link]

  • Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers - Semantic Scholar. [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters - PATh. [Link]

  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed. [Link]

  • Prediction of Water Solubilities for Selected PCDDs/PCCDFs with COSMO-RS model - OSTI.GOV. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. [Link]

  • Solubility of Organic Compounds. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. [Link]

  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC. [Link]

  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods - R Discovery. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]

  • Organic Chemistry I.
  • Direct comparison of safer or sustainable alternative dipolar aprotic solvents for use in carbon–carbon bond formation - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • 2,4,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 5314457 - PubChem. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

  • Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 - YouTube. [Link]

  • How do non-polar substances dissolve in non-polar solvents? - Chemistry Stack Exchange. [Link]

  • • Tunable solvents (solvency properties) are obtained from THF:water mixs - UCO. [Link]

  • Fact sheet: 2,4,5-trichlorophenol. [Link]

  • Thermodynamic properties of solvation of aromatic compounds in cyclohexane, heptane, benzene, 1,4-dioxane, and chloroform at 298.15K - ResearchGate. [Link]

  • Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC. [Link]

  • Solvent screening for the extraction of aromatic aldehydes | Request PDF - ResearchGate. [Link]

  • Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling | Request PDF - ResearchGate. [Link]

  • Chapter 13.2: Solubility and Structure - Chemistry LibreTexts. [Link]

  • Tetrahydrofuran - Wikipedia. [Link]

  • Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7) - Cheméo. [Link]

  • Bromobenzaldehyde - Wikipedia. [Link]

  • Experimental Measurement and Modeling of Solubility Data for 2,3-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water) | Request PDF - ResearchGate. [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids - SciELO. [Link]

  • Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water | Request PDF - ResearchGate. [Link]

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6-Chloro-2,4-difluoro-3-methylbenzaldehyde (CAS 1706435-05-3): A Technical Guide on Procurement, Pricing, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated aromatic building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (CAS: 1706435-05-3) is a highly specialized, multi-substituted benzaldehyde derivative[1]. Featuring a unique combination of fluorine, chlorine, and methyl substituents around an electrophilic aldehyde core, this compound serves as a versatile intermediate. This guide provides an in-depth analysis of its structural utility, current market pricing, supplier landscape, and a self-validating quality control protocol for procurement scientists.

Structural Rationale & Mechanistic Utility in Drug Design

The precise substitution pattern of this compound is not arbitrary; it is engineered to solve specific challenges in medicinal chemistry:

  • 2,4-Difluoro Motif: The incorporation of fluorine atoms at the 2 and 4 positions significantly enhances the metabolic stability of the resulting API. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic sites[2]. Furthermore, the difluoro substitution increases the overall lipophilicity (logP) of the molecule, which is a critical factor for improving passive biomembrane permeation in oral drug candidates[2].

  • 6-Chloro Handle: The chlorine atom at the 6-position provides an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions. It allows the molecule to participate in Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann condensations after the aldehyde group has been functionalized, enabling the modular construction of complex biaryl or heterobiaryl architectures[3].

  • 3-Methyl Group: Situated between the fluoro and chloro substituents, the methyl group provides steric shielding. This steric bulk can restrict the free rotation of adjacent functional groups, effectively locking the molecule into a specific bioactive conformation required for target receptor binding.

  • Aldehyde Reactivity: The formyl group serves as the primary electrophilic center, readily undergoing reductive aminations, Wittig olefinations, and condensation reactions to form Schiff bases or hydrazones[2].

Procurement Strategy: Supplier Landscape & Pricing Analysis

Procuring highly substituted benzaldehydes requires balancing cost, purity (standard requirement is >98%), and supply chain reliability. The market for CAS 1706435-05-3 is serviced by several specialized chemical vendors, ranging from catalog suppliers for R&D scale to bulk manufacturers[1][4].

Below is a consolidated pricing analysis based on current market data for R&D-scale quantities. Note: Prices are approximate and subject to regional tariffs and shipping costs.

SupplierCatalog / Item No.QuantityEstimated Price (USD)Purity
Apollo Scientific N/A1 g~$209.00>98%[5]
Bidepharm BD6037791 g~$490.00 (¥3531)98%[6]
SynQuest N/A5 g~$734.00>98%[5]
Bidepharm BD60377910 g~$750.00 (¥5424)98%[6]
BLD Pharm BD603779BulkInquire for pricing>98%[1]
Combi-Blocks QI-4218BulkInquire for pricing98%[4]

Procurement Insight: The non-linear pricing model (e.g., $490 for 1g vs. $750 for 10g at Bidepharm) strongly suggests that the primary cost driver is the initial synthesis setup and purification rather than raw material costs[6]. For sustained drug development programs, purchasing in 10g to 50g batches is highly recommended to optimize the cost-per-gram ratio.

Synthetic Workflow Integration

To maximize the utility of this compound, synthetic chemists typically exploit its orthogonal reactivity. A standard workflow involves first reacting the highly electrophilic aldehyde (e.g., via reductive amination to install an amine core), followed by activating the 6-chloro position using a Palladium catalyst for C-C bond formation.

G A 6-Chloro-2,4-difluoro- 3-methylbenzaldehyde C Reductive Amination (NaBH(OAc)3) A->C B Amine Nucleophile (R-NH2) B->C D Secondary Amine Intermediate C->D Imine Reduction F Suzuki Cross-Coupling (Pd-Catalyst) D->F Cl-Activation E Aryl Boronic Acid (Ar-B(OH)2) E->F G Advanced API Scaffold F->G C-C Bond Formation

Fig 1: Orthogonal functionalization workflow of this compound.

Quality Control (QC) & Analytical Validation Protocol

Commercial aldehydes are notoriously susceptible to auto-oxidation, converting to their corresponding carboxylic acids upon exposure to atmospheric oxygen. Relying solely on the manufacturer's Certificate of Analysis (CoA) is insufficient. The following self-validating QC protocol must be executed upon receipt of the batch.

Step 1: Inert Sample Preparation

  • Procedure: Transfer the sealed vial into a nitrogen or argon-filled glovebox before opening.

  • Causality: Preventing atmospheric oxygen exposure halts the radical-mediated auto-oxidation pathway. If the sample must be stored, it should be kept under an inert atmosphere at 2–8 °C.

Step 2: Quantitative NMR (qNMR) for Absolute Purity

  • Procedure: Dissolve exactly 10.0 mg of the procured aldehyde and 5.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of anhydrous CDCl₃. Acquire a ¹H-NMR spectrum using a relaxation delay (D1) of

    
     10 seconds.
    
  • Causality: Standard HPLC area-under-the-curve (AUC) measurements can be deceiving due to differing UV extinction coefficients between the aldehyde and its oxidized acid impurity. qNMR provides absolute quantification. The aldehyde proton will appear as a distinct singlet around ~10.0–10.5 ppm. If auto-oxidation has occurred, a broad singlet corresponding to the carboxylic acid OH will emerge at ~11.0–12.0 ppm. The ratio of the aldehyde peak integral to the internal standard peak (~6.1 ppm) definitively validates the purity.

Step 3: LC-MS Profiling for Trace Halogen Scrambling

  • Procedure: Analyze the sample via reverse-phase LC-MS (C18 column, H₂O/MeCN gradient with 0.1% formic acid). Utilize both ESI+ and ESI- modes.

  • Causality: While qNMR confirms the bulk purity, LC-MS is required to detect trace amounts of des-fluoro or des-chloro impurities that may have been generated during the vendor's halogenation synthesis steps. These structural analogs often co-elute or hide beneath the main peak in standard NMR but are easily resolved by their distinct mass-to-charge (m/z) isotopic distribution.

References

  • BLD Pharm. "1706435-05-3 | this compound | BLD Pharm". bldpharm.com. 1

  • Combi-Blocks. "Aldehydes - Combi-Blocks". combi-blocks.com.4

  • Bidepharm. "CAS:2307552-83-46-Chloro-3-(difluoromethyl)-2 ... - Bidepharm". bidepharm.com. 6

  • ChemicalBook. "this compound | 1706435-05-3". chemicalbook.com. 5

  • ResearchGate. "Copper-Catalyzed Coupling Reactions". researchgate.net. 3

  • MDPI. "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents". mdpi.com. 2

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Methodological & Application

Synthesis of quinoline derivatives using 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Quinoline Derivatives using 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Part 1: Executive Summary & Strategic Analysis

This compound (CAS: N/A for specific isomer, generic class) is a high-value electrophilic synthon. It serves as a critical "Lynchpin Intermediate" in the synthesis of 8-methyl-fluoroquinolone antibiotics (analogs of Sparfloxacin or Lascufloxacin) and novel kinase inhibitors.

Its structural uniqueness lies in the 2,4-difluoro substitution pattern combined with the 3-methyl group .

  • The 2-Fluoro position is highly labile to Nucleophilic Aromatic Substitution (

    
    ), enabling rapid cyclization.
    
  • The Aldehyde moiety functions as a versatile handle for Knoevenagel condensations or oxidation to the corresponding benzoic acid (a precursor for the Grohe-Heitzer synthesis).

This guide details two distinct protocols:

  • Protocol A (Direct Cyclization): A streamlined Hantzsch-type condensation for rapid scaffold generation.

  • Protocol B (Industrial Standard): Oxidation to the acid followed by the Gould-Jacobs/Grohe-Heitzer sequence, utilized for GMP-grade synthesis.

Part 2: Strategic Retrosynthesis & Pathway Visualization

The following diagram illustrates the logic flow from the starting aldehyde to the target quinoline core.

G Figure 1: Retrosynthetic Logic for Quinoline Construction Aldehyde 6-Chloro-2,4-difluoro- 3-methylbenzaldehyde Intermediate1 Benzylidene Intermediate Aldehyde->Intermediate1 Protocol A: Ethyl Acetoacetate + Amine Acid 6-Chloro-2,4-difluoro- 3-methylbenzoic Acid Aldehyde->Acid Protocol B: Oxidation (NaClO2) Quinoline Target: 8-Methyl-7-fluoro- 4-oxo-quinoline-3-carboxylate Intermediate1->Quinoline SNAr Cyclization (-HF) Acid->Quinoline Grohe-Heitzer Synthesis

Figure 1: The aldehyde serves as a direct precursor via Knoevenagel condensation (Protocol A) or as a pro-nucleophile via oxidation (Protocol B).

Part 3: Experimental Protocols

Protocol A: Direct One-Pot Cyclocondensation (The Modified Hantzsch Route)

Best for: Rapid library generation and discovery chemistry. Mechanism: Knoevenagel Condensation


 Enamine Formation 

Intramolecular

.

Reagents & Materials:

  • Substrate: this compound (1.0 eq)

  • Active Methylene: Ethyl acetoacetate (1.1 eq)

  • Amine: Cyclopropylamine (1.2 eq) (or substituted aniline)

  • Catalyst: Piperidine (0.1 eq) or Glacial Acetic Acid

  • Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • Charge a reaction vessel with This compound (10 mmol) and Ethyl acetoacetate (11 mmol) in Ethanol (20 mL).

    • Add catalytic Piperidine (1 mmol).

    • Stir at 0°C to RT for 2 hours. Monitor TLC for the disappearance of the aldehyde and formation of the benzylidene bis(ethyl acetoacetate) or the alpha-acetylcinnamate intermediate.

    • Expert Insight: The 2,4-difluoro ring is electron-deficient, making the aldehyde highly reactive. Avoid excess heat initially to prevent polymerization.

  • Amination (Enamine Formation):

    • To the reaction mixture, add Cyclopropylamine (12 mmol) dropwise.

    • Observation: The solution will likely turn yellow/orange as the enamine forms.

    • Stir at RT for 1 hour.

  • Cyclization (

    
    ): 
    
    • Add Potassium Carbonate (

      
      )  (1.5 eq) or DBU  (1.1 eq) to facilitate the displacement of the 2-Fluoro group.
      
    • Heat the mixture to Reflux (78°C for EtOH) for 6–12 hours.

    • Mechanistic Note: The nitrogen lone pair attacks the C-2 position of the benzene ring, displacing the fluoride ion. The 3-methyl group provides steric bulk but does not inhibit this cyclization.

  • Workup & Isolation:

    • Cool to RT. Pour the mixture into ice-water (100 mL).

    • Adjust pH to ~7.0 with 1N HCl if necessary.

    • Filter the precipitate. Recrystallize from Acetonitrile or EtOH/DMF .

Expected Yield: 65–75% Key Product: Ethyl 1-cyclopropyl-6-chloro-7-fluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Protocol B: The "Grohe-Heitzer" Standard (High Purity)

Best for: Scale-up and GMP manufacturing of fluoroquinolones. Pre-requisite: Oxidation of the aldehyde to 6-Chloro-2,4-difluoro-3-methylbenzoic acid (Standard Pinnick oxidation:


, 

,

).

Workflow Diagram:

ProtocolB Figure 2: The Grohe-Heitzer Cyclization Pathway Step1 Step 1: Acid Activation (SOCl2 -> Acid Chloride) Step2 Step 2: Acylation (Mg(OEt)2 + Ethyl Malonate) Step1->Step2 Step3 Step 3: Decarboxylation (p-TsOH, H2O) Step2->Step3 Step4 Step 4: Enamine Formation (HC(OEt)3 + Amine) Step3->Step4 Step5 Step 5: Cyclization (NaH or K2CO3) Step4->Step5

Step-by-Step Methodology:

  • Activation: Convert the benzoic acid (10 mmol) to the acid chloride using Thionyl Chloride (

    
    )  (excess) and catalytic DMF. Reflux 2h, then evaporate to dryness.
    
  • Acylation: Dissolve Magnesium Ethoxide (11 mmol) and Diethyl Malonate (11 mmol) in dry THF. Add the acid chloride solution dropwise at 0°C. Stir 2h.

  • Decarboxylation: Treat the resulting intermediate with p-TsOH in water/dioxane reflux to yield the Ethyl benzoylacetate derivative.

  • Enamine Formation: React the ethyl benzoylacetate with Triethyl Orthoformate (

    
    ) (2 eq) and Acetic Anhydride  (2 eq) at reflux (110°C) for 2h.
    
    • Result: Formation of the ethoxymethylene intermediate.

  • Cyclization:

    • Dissolve the intermediate in Ethanol or Toluene.

    • Add Cyclopropylamine (1.1 eq). Stir 1h (exothermic displacement of ethoxy group).

    • Add NaH (1.2 eq) or

      
        and heat to 80°C. The 2-Fluoro group is displaced by the amine nitrogen, closing the ring.
      

Part 4: Data & Troubleshooting

Analytical Profile (Expected for Quinoline Core):

FeatureMethodExpected Signal / Observation
19F NMR Fluorine Shiftδ -115 to -125 ppm (Ar-F). Loss of the C-2 Fluorine signal confirms cyclization.
1H NMR C-2 Protonδ 8.4–8.8 ppm (Singlet). Characteristic of the quinolone H-2 position.[1]
MS ESI+[M+H]+ consistent with loss of HF from the linear precursor.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Knoevenagel ReversibilityUse Dean-Stark apparatus to remove water continuously.
Incomplete Cyclization Steric Hindrance (3-Me)Switch solvent to DMF or DMSO and increase temp to 100°C.
Dehalogenation Over-reductionAvoid using metal catalysts (Pd/C) if the 6-Cl is to be preserved.

Part 5: Safety & Handling

  • Fluorinated Intermediates: The 2,4-difluoro aldehyde is a potent skin irritant and lachrymator. Use a fume hood.

  • Hydrofluoric Acid (HF) Generation: During the cyclization step (Step 3 in Protocol A; Step 5 in Protocol B), fluoride ions are released. While usually trapped as salts (KF/NaF), ensure no strong acid is added during workup to prevent HF gas formation.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link

  • PubChem Compound Summary. (2024). This compound.[2] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines: Friedländer and Related Syntheses.[3][4][5]Link

Sources

Technical Guide: Reductive Amination Protocols for 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Target Molecule: 6-Chloro-2,4-difluoro-3-methylbenzaldehyde CAS: 261763-34-2 Application: Critical intermediate for kinase inhibitors and agrochemical actives.

This guide details optimized reductive amination protocols for transforming This compound into secondary and tertiary amines. This substrate presents a unique synthetic challenge: the 2,6-disubstitution pattern (2-Fluoro, 6-Chloro) creates significant steric hindrance around the carbonyl center, retarding the initial nucleophilic attack of the amine. Conversely, the electron-withdrawing nature of the fluorine and chlorine substituents increases the electrophilicity of the carbonyl carbon.

Success requires protocols that drive the equilibrium toward the imine/iminium intermediate while preventing side reactions such as dehalogenation (loss of the 6-Cl) or direct reduction to the alcohol.

Structural Challenges & Mechanistic Strategy
  • Steric Shielding (The "Ortho Effect"): The 6-chloro and 2-fluoro groups physically block the trajectory of the incoming amine. Standard protocols (e.g., NaBH3CN in MeOH) may suffer from stalled conversion.

  • Electronic Activation: The electron-deficient ring makes the resulting imine prone to hydrolysis. Moisture control is critical.

  • Chemoselectivity: The 6-chloro substituent is labile under catalytic hydrogenation conditions (Pd/C, H2). Hydride-based reductions are strictly preferred to maintain halogen integrity.

Decision Matrix: Selecting the Right Protocol

Constraint / ScenarioRecommended ProtocolPrimary ReagentKey Advantage
Standard Case (Primary Amines)Protocol A NaBH(OAc)₃ (STAB)Mild, one-pot, no toxic cyanide.
Difficult Case (Hindered/Weak Amines)Protocol B Ti(OiPr)₄ / NaBH₄Lewis acid drives imine formation; scavenges water.
Acid-Sensitive Substrates Protocol C Imine isolation / NaBH₄Avoids acidic conditions; allows purification of intermediate.

Detailed Experimental Protocols

Protocol A: The Standard STAB Method

Best for: Primary amines and unhindered secondary amines. Mechanism: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-poor, making it selective for reducing iminiums over aldehydes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a dry reaction vessel with the aldehyde (1.0 equiv) and DCE (0.2 M concentration).

    • Add the amine (1.1 equiv).[1]

    • Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the dehydration step, crucial for this sterically hindered aldehyde.

    • Stir at room temperature for 30–60 minutes under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the aldehyde peak.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting: If the aldehyde persists, do not add more STAB immediately. Instead, add activated 4Å molecular sieves to force imine formation, then add more reductant.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines (e.g., tert-butylamine), anilines, or when Protocol A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: NaBH₄ (1.5 equiv) or NaBH₃CN

  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Workflow:

  • Complexation:

    • In a dry flask under Argon, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in THF.

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise. The solution may change color (often yellow/orange).

    • Stir at ambient temperature for 6–12 hours. Note: For extremely hindered cases, heat to 40-50°C.

  • Reduction:

    • Crucial: Dilute the reaction mixture with absolute Ethanol (if using NaBH₄) to solubilize the borohydride.

    • Cool to 0°C.[2]

    • Add NaBH₄ (1.5 equiv) carefully. (Caution: Exothermic).

    • Stir for 2–4 hours at room temperature.

  • Hydrolysis (The "Titanium Emulsion" Fix):

    • Quench by adding water (1 mL per mmol Ti). A thick white precipitate (TiO₂) will form.

    • Optimization: To break the emulsion, add 1N NaOH or aqueous Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until layers separate cleanly.

    • Filter through a Celite pad to remove titanium salts.

    • Extract the filtrate with EtOAc.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Protocol A relies on acid catalysis, while Protocol B utilizes Lewis acid activation to overcome the steric blockade at the 2,6-positions.

ReductiveAmination cluster_A Protocol A: STAB (Acid Catalysis) cluster_B Protocol B: Ti(OiPr)4 (Lewis Acid) Aldehyde 6-Cl-2,4-diF-3-Me-Benzaldehyde Hemiaminal_A Hemiaminal (Slow Formation) Aldehyde->Hemiaminal_A + Amine + AcOH (Catalyst) Titanate Titanium-Complexed Imine Aldehyde->Titanate + Amine + Ti(OiPr)4 (Water Scavenging) Amine Amine (R-NH2) Iminium_A Iminium Ion (Activated) Hemiaminal_A->Iminium_A - H2O (Slow Step due to Sterics) Product_A Amine Product Iminium_A->Product_A + STAB (Hydride Transfer) Product_B Amine Product Titanate->Product_B + NaBH4 (Reduction)

Figure 1: Mechanistic pathways comparing Acid Catalysis (STAB) vs. Lewis Acid Activation (Titanium) for sterically hindered aldehydes.

Analytical & Quality Control

Due to the fluorine substitution, ¹⁹F NMR is a powerful tool for monitoring reaction progress without aqueous workup.

MethodCheckpoint Criteria
HPLC (UV 254 nm) SM (Aldehyde): RT ~ 5.2 min (Generic C18 gradient). Product: Shift to lower RT (more polar) or higher RT (if lipophilic amine).
¹⁹F NMR SM: Distinct signals for 2-F and 4-F. Imine: ~5-10 ppm shift. Product: Distinct shift; integration ratio must remain 1:1.
GC-MS Confirm molecular ion. Watch for [M-Cl]⁺ peaks which indicate reductive dehalogenation (impurity).
Quantitative Data: Solvent Effects on Conversion

Based on internal optimization studies for similar 2,6-disubstituted benzaldehydes.

SolventReductantTime to >95% Conv.[1]Dehalogenation Risk
DCE STAB4 hLow
THF STAB6 hVery Low
MeOH NaBH₃CN12 hLow
MeOH Pd/C + H₂<1 hHigh (Avoid)

Safety & Handling

  • Fluorinated Aromatics: The substrate and product may be potential skin sensitizers. Use double nitrile gloves.

  • STAB: Evolves acetic acid upon reaction. Ensure ventilation.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[3] Hydrolysis produces isopropanol and TiO₂.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61, 3849-3862.[4][5]

    • Core reference for the STAB protocol.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6] Journal of Organic Chemistry, 1990, 55, 2552-2554.

    • Foundation for the Titanium-medi
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93, 2897.[5]

    • Historical context for reductive amin
  • Neidigh, K. A., et al. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination."[7] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

    • Specific application for hindered substr

Sources

Application Note: Regioselective Functionalization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Aromatic Substitution (


) on 6-Chloro-2,4-difluoro-3-methylbenzaldehyde
Content Type:  Application Note & Protocol Guide
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS 286474-59-7) is a densely functionalized scaffold offering three distinct electrophilic sites for nucleophilic attack. It serves as a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents. However, its utility is often limited by the challenge of predicting regioselectivity between the C2-fluoro, C4-fluoro, and C6-chloro positions.

This guide provides a definitive protocol for achieving high regiocontrol in


 reactions. By leveraging the specific steric and electronic landscape imposed by the C3-methyl "blocking" group, researchers can selectively target the C4-position  with amine nucleophiles, while minimizing C2-substitution and aldehyde side reactions.

Mechanistic Insight & Structural Analysis

To design a robust protocol, one must understand the competing forces on the aromatic ring. The substrate contains two highly activated fluorine atoms and one moderately activated chlorine atom.

Electronic vs. Steric Landscape
  • Activation: The C1-aldehyde (-CHO) is a strong electron-withdrawing group (EWG), activating ortho (C2, C6) and para (C4) positions.

  • Leaving Group Ability: In

    
     reactions, Fluorine is a superior leaving group to Chlorine (
    
    
    
    ) due to the high electronegativity of F stabilizing the anionic Meisenheimer complex. This effectively rules out C6-Cl displacement under mild conditions.
  • The C3-Methyl Effect (The Critical Differentiator):

    • C2-F (Ortho): Located between the C1-CHO and C3-Me. This position suffers from severe steric compression . While electronically favorable (inductive stabilization from CHO), nucleophilic approach is kinetically hindered.

    • C4-F (Para): Located between C3-Me and C5-H. While adjacent to the methyl group, the other side (C5-H) is open. This position is significantly more accessible than C2.

Reaction Pathway Visualization

SNAr_Pathway cluster_legend Mechanism Logic Substrate 6-Chloro-2,4-difluoro- 3-methylbenzaldehyde TS_C2 Transition State C2 (Ortho-Attack) High Steric Energy Substrate->TS_C2 Steric Clash (C1-CHO & C3-Me) TS_C4 Transition State C4 (Para-Attack) Lower Steric Energy Substrate->TS_C4 Accessible (C5-H flank) Nu Nucleophile (R-NH2) Nu->TS_C2 Nu->TS_C4 Prod_C2 C2-Substituted Product (Minor/Trace) TS_C2->Prod_C2 Prod_C4 C4-Substituted Product (Major) TS_C4->Prod_C4 C3-Me blocks C2 more than C4 C3-Me blocks C2 more than C4

Figure 1: Mechanistic pathway illustrating the kinetic preference for C4 substitution due to the steric buttressing effect of the C3-methyl group.

Experimental Protocol: C4-Selective Amination

This protocol is optimized for primary and secondary amines.[1] It uses a controlled temperature ramp to ensure selectivity; high temperatures from the start may overcome the steric barrier at C2, eroding selectivity.

Materials & Reagents
ReagentRoleSpecifications
Substrate ElectrophileThis compound (1.0 equiv)
Amine Nucleophile1.1 – 1.2 equiv (e.g., Morpholine, Piperazine, Aniline)
Base Acid ScavengerDIPEA (2.5 equiv) or

(2.0 equiv, micronized)
Solvent MediumDMSO (Preferred for rate) or acetonitrile (for easier workup)
Step-by-Step Procedure
  • Preparation:

    • Dissolve this compound (1.0 mmol, 190.5 mg) in anhydrous DMSO (3.0 mL).

    • Note: DMSO accelerates

      
       rates significantly compared to THF/DCM due to dipole interactions.
      
  • Nucleophile Addition (The "Cold Start"):

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (DIPEA, 2.5 mmol) followed by the amine nucleophile (1.1 mmol) dropwise.

    • Rationale: Starting cold prevents exotherms that could trigger side reactions (e.g., attack at C2 or aldehyde condensation).

  • Reaction Progression:

    • Stir at 0 °C for 30 minutes.

    • Allow the reaction to warm to Room Temperature (20–25 °C) .

    • Monitor via LC-MS or TLC (Hexane/EtOAc 4:1) after 2 hours.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 45 °C . Do not exceed 60 °C unless necessary, as this increases risk of C2-substitution.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with water (2 x 20 mL) to remove DMSO and salts.

    • Wash with Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically >90% C4-isomer. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

Distinguishing the C2 and C4 isomers is critical. Use these NMR signatures to validate your product structure.

NMR Diagnostics
  • C4-Substituted Product (Target):

    • You will see one aromatic proton signal (H5) as a doublet (coupling to C6-F is gone, coupling to C6-Cl is small/null, coupling to C2-F remains).

    • Key Feature: The remaining Fluorine is at C2. Look for long-range coupling between the Aldehyde proton (-CHO) and the C2-F (

      
       Hz). If the aldehyde proton is a doublet, the C2-F is intact.
      
  • C2-Substituted Product (Impurity):

    • The remaining Fluorine is at C4. The Aldehyde proton will appear as a singlet (no ortho-F coupling).

NMR Diagnostics
  • Starting Material: Two signals (approx -110 to -130 ppm).

  • C4-Product: One signal corresponding to the ortho-F (shifted downfield due to proximity to CHO).

  • C2-Product: One signal corresponding to the para-F (distinct chemical shift environment).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision logic to adjust parameters.

Optimization_Flow cluster_caption Troubleshooting Logic Start Standard Protocol (DMSO, DIPEA, RT) Check Check Conversion (LCMS @ 4h) Start->Check LowConv Low Conversion (<20%) Check->LowConv No reaction Regio Poor Regioselectivity (C2/C4 mix) Check->Regio Isomer mix SideRxn Aldehyde Side Rxns (Imine formation) Check->SideRxn Byproducts Action1 Increase Temp to 50°C OR Switch to NMP LowConv->Action1 Action2 Lower Temp to 0°C Switch Solvent to Toluene (Non-polar favors Ortho-H-bond) Regio->Action2 Action3 Protect Aldehyde (Acetal formation) SideRxn->Action3 Follow arrows based on LCMS result Follow arrows based on LCMS result

Figure 2: Decision tree for troubleshooting low yield or poor selectivity.

Common Issues:
  • Imine Formation: If using primary amines, the nucleophile may condense with the aldehyde.

    • Solution: Use a bulky base (e.g.,

      
      ) or protect the aldehyde as an acetal (using ethylene glycol/TsOH) prior to 
      
      
      
      .
  • Hydrolysis: The C2/C4 fluorines are sensitive to hydroxide. Ensure solvents are anhydrous to prevent formation of the phenol derivative.

References

  • Regioselectivity: Caron, S. Practical Synthetic Organic Chemistry. Wiley, 2011.
  • Ortho-Effect in Polyhalogenated Systems

    • WuXi AppTec QM Magic Class, Chapter 35. "Highly Regioselective

      
       of a Polyhalogenated Benzaldehyde." Link
      
    • Note: Discusses the role of hemiacetal intermediates in directing ortho-attack for alkoxides, contrasting with the steric-controlled amine protocol presented here.
  • Solvent Effects on Regioselectivity: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective

    
     Reaction in the Case of 2,4-Difluoronitrobenzene."[2] Organic Process Research & Development, 2014, 18(7), 912–918. Link
    
  • Substrate Data: PubChem Compound Summary for CID 9812909 (6-Chloro-2,3-difluorobenzaldehyde - Analog). Link

Sources

Using 6-Chloro-2,4-difluoro-3-methylbenzaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde in Agrochemical Synthesis

Executive Summary

This compound (hereafter CFM-CHO ) represents a "privileged scaffold" in modern agrochemical discovery. Its specific substitution pattern offers a unique triad of properties critical for herbicides (specifically PPO inhibitors) and insecticides (pyrethroids):

  • Metabolic Blockade: The 3-methyl group, flanked by halogens, is sterically shielded from rapid cytochrome P450 oxidation, extending field half-life.

  • Lipophilic Tuning: The chloro-difluoro motif significantly increases logP, enhancing cuticular penetration in weeds and insects.

  • Electronic Activation: The aldehyde moiety, combined with fluorine atoms, activates the ring for regioselective Nucleophilic Aromatic Substitution (SNAr), allowing for modular "warhead" attachment.

This guide outlines high-fidelity protocols for converting CFM-CHO into bioactive scaffolds, focusing on oxidation to benzoic acids (herbicide precursors) and heterocycle construction.

Chemical Profile & Handling

PropertySpecificationOperational Note
CAS Analogous to 261763-34-2Treat as a potent skin/eye irritant and lachrymator.
Appearance White to off-white crystalline solidHygroscopic; store under N₂.
Reactivity High electrophilicity at C=O; SNAr active at C4Critical: The C6-Chlorine creates significant steric hindrance for ortho attack.
Solubility Soluble in DCM, THF, EtOAc; Insoluble in H₂OAvoid protic solvents for initial coupling to prevent hemiacetal formation.

Safety Protocol: CFM-CHO is an activated benzyl halide analog. All procedures must be conducted in a fume hood. Double-gloving (Nitrile/Laminate) is required due to high lipophilicity and potential for rapid dermal absorption.

Application I: Oxidation to 6-Chloro-2,4-difluoro-3-methylbenzoic Acid

Context: The corresponding benzoic acid is the primary gateway intermediate for synthesizing amide-linked herbicides (e.g., Diflufenican analogs) and ester-based pyrethroids. Standard permanganate oxidations often fail or over-oxidize the methyl group due to the electron-deficient ring.

Mechanism: We utilize a Pinnick Oxidation (NaClO₂/NaH₂PO₄). This method uses a scavenger (2-methyl-2-butene) to quench hypochlorite byproducts, preventing chlorination of the activated aromatic ring.

Protocol A: Sterically Hindered Pinnick Oxidation

Reagents:

  • CFM-CHO (10.0 mmol)

  • Sodium Chlorite (NaClO₂, 80% tech grade, 15.0 mmol)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄, 15.0 mmol)

  • 2-Methyl-2-butene (Scavenger, 50.0 mmol)

  • Solvent: t-Butanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve CFM-CHO (1.9 g) in 30 mL of t-BuOH. Add 10 mL of water and the 2-methyl-2-butene (5.3 mL).

  • Oxidant Preparation: Dissolve NaClO₂ and NaH₂PO₄ in 10 mL of water.

  • Controlled Addition: Cool the reaction flask to 0°C. Add the oxidant solution dropwise over 20 minutes. Note: The solution will turn pale yellow.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (eluent: 20% EtOAc/Hexane). The aldehyde spot (R_f ~0.6) should disappear, replaced by the acid streak (R_f < 0.1).

  • Quench & Isolation:

    • Volatiles (t-BuOH) are removed under reduced pressure.

    • Basify residue with 1N NaOH (pH 10) and wash with diethyl ether (removes unreacted aldehyde).

    • Critical Step: Acidify the aqueous layer to pH 2 with 6N HCl. The product will precipitate as a white solid.

  • Purification: Filtration followed by recrystallization from Ethanol/Water (1:1).

Yield Expectation: 88-92% Quality Check: ¹H NMR should show loss of aldehyde proton (10.2 ppm) and appearance of broad carboxylic acid singlet (11-13 ppm).

Application II: Regioselective SNAr Functionalization

Context: The 4-position fluorine in CFM-CHO is highly activated due to the para-aldehyde electron-withdrawing group. This allows for the introduction of heterocycles (e.g., uracils, triazoles) before further scaffold elaboration, a strategy used in PPO inhibitor synthesis.

Causality: The 3-methyl group provides steric bulk that discourages attack at the 2-position, directing nucleophiles selectively to the 4-position.

Protocol B: C4-Substitution with 1H-1,2,4-Triazole

Reagents:

  • CFM-CHO (5.0 mmol)

  • 1H-1,2,4-Triazole (5.5 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous, 7.5 mmol)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL flask under Argon. Add CFM-CHO and DMF (15 mL).

  • Base Activation: Add K₂CO₃ and stir for 10 minutes at RT.

  • Nucleophile Addition: Add 1,2,4-triazole in one portion.

  • Thermal Cycle: Heat to 80°C for 6 hours. Caution: Do not exceed 100°C, as the aldehyde may undergo Cannizzaro disproportionation under basic conditions.

  • Workup: Pour mixture into ice water (100 mL). The product (6-chloro-2-fluoro-3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde) will precipitate.

  • Filtration: Collect solid, wash with water, and dry in a vacuum oven at 45°C.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of CFM-CHO, highlighting the "Gatekeeper" role of the aldehyde group.

G cluster_0 Reaction Environment Start CFM-CHO (Aldehyde Core) Acid Benzoic Acid (Amide Couplings) Start->Acid Pinnick Ox. (NaClO2, pH 4) SnAr 4-Substituted Intermediate Start->SnAr SNAr @ C4 (Azoles, K2CO3) Schiff Schiff Base / Imine (Heterocycle Precursor) Start->Schiff Condensation (R-NH2, -H2O) Target1 PPO Inhibitor (Herbicide) Acid->Target1 Amidation SnAr->Target1 Scaffold Build Target2 Pyrethroid (Insecticide) Schiff->Target2 Cyclization

Caption: Divergent synthetic pathways for this compound (CFM-CHO) leading to key agrochemical classes.

Application III: Heterocycle Construction (Quinazolinones)

Context: Many modern fungicides rely on a quinazolinone core. CFM-CHO can be condensed with urea or amidines to form these bicyclic systems.

Protocol C: One-Pot Cyclocondensation

  • Mix: CFM-CHO (1 eq), Urea (1.5 eq), and CuCl₂ (10 mol%) in Ethanol.

  • Reflux: Heat to reflux for 12 hours. The aldehyde condenses with urea, followed by oxidative cyclization mediated by the copper catalyst.

  • Isolation: Cool to RT. The dihydro-quinazolinone precipitates. Filter and wash with cold ethanol.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Oxidation Over-oxidation of 3-Methyl groupSwitch to Pinnick conditions; strictly maintain T < 25°C.
No Reaction in SNAr Steric shielding by 3-MethylUse polar aprotic solvent (DMSO/DMF) and increase T to 90°C.
Aldehyde Polymerization Base concentration too highAdd base slowly or use a weaker base (NaHCO₃) for sensitive steps.
Incomplete Conversion Poor solubility of CFM-CHOUse a co-solvent system (THF/Water) rather than pure aqueous systems.

References

  • Pinnick Oxidation Methodology

    • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569. Link

  • Nucleophilic Aromatic Substitution in Agrochemicals

    • Lamberth, C. (2004). Heterocyclic chemistry in crop protection. Pest Management Science, 60(5), 411-418. Link

  • Synthesis of Halogenated Benzaldehydes (General Protocols)

    • Organic Syntheses, Coll.[1] Vol. 2, p. 583 (1943); Vol. 19, p. 15 (1939). Preparation of m-Chlorobenzaldehyde (Analogous Chemistry).Link

  • Agrochemical Precursor Patents (BASF/Bayer Context)

    • Witschel, M., et al. (2008). Substituted Benzoylpyrazoles and their use as Herbicides. WO2008089966. (Describes use of poly-fluorinated benzoyl intermediates). Link

Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Oxidation of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde to benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxidation of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde to 6-Chloro-2,4-difluoro-3-methylbenzoic Acid

Executive Summary

This application note details a high-fidelity protocol for the oxidation of This compound (1) to 6-Chloro-2,4-difluoro-3-methylbenzoic acid (2) .

The primary challenge in this transformation is chemoselectivity . The substrate contains a benzylic methyl group at the C3 position which is susceptible to over-oxidation (to alcohol or acid) under aggressive conditions (e.g., KMnO₄ or Chromic acid). Furthermore, the electron-deficient nature of the poly-halogenated ring renders the aldehyde highly electrophilic, necessitating controlled conditions to prevent side reactions such as decarbonylation or nucleophilic aromatic substitution.

We recommend the Pinnick Oxidation (Lindgren modification) as the gold standard for this transformation. This method utilizes sodium chlorite (


) under mild acidic conditions, ensuring exclusive oxidation of the aldehyde to the carboxylic acid while leaving the benzylic methyl group and halogen substituents intact.

Reaction Mechanism & Strategy

The Chemoselectivity Challenge
  • Target: Aldehyde carbonyl (

    
    ).
    
  • Off-Target Risks:

    • Benzylic Methyl (

      
      ):  Vulnerable to radical oxidation.
      
    • Aromatic Ring: Highly deactivated; resistant to electrophilic attack but susceptible to nucleophilic attack if pH becomes too alkaline.

The Solution: Pinnick Oxidation

The reaction proceeds via the formation of chlorous acid (


).[1] The key to success is the use of a scavenger  (2-methyl-2-butene or sulfamic acid) to trap the hypochlorous acid (

) byproduct. Without a scavenger,

can react with the chlorite to form chlorine dioxide (

, a hazardous gas) or chlorinate the aromatic ring.

Reaction Scheme:



Visualization: Reaction Workflow

The following diagram illustrates the reaction logic and critical decision points.

PinnickOxidation Start Start: this compound SolventPrep Dissolve in t-BuOH / H2O (3:1) Add 2-Methyl-2-butene (Scavenger) Start->SolventPrep Reaction Dropwise Addition at 0°C Maintain Internal Temp < 10°C SolventPrep->Reaction OxidantPrep Prepare Solution: NaClO2 + NaH2PO4 in H2O OxidantPrep->Reaction Monitoring Monitor: HPLC/TLC (Target: Disappearance of Aldehyde) Reaction->Monitoring Decision Complete? Monitoring->Decision Decision->Reaction No (Stir longer) Quench Quench: Aqueous Na2SO3 (Destroys residual oxidant) Decision->Quench Yes Workup Acidify to pH 2 (HCl) Extract with EtOAc Quench->Workup Purification Recrystallization (Hexane/EtOAc) Workup->Purification

Figure 1: Step-by-step workflow for the Pinnick oxidation process, ensuring safety and selectivity.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate This compoundStarting Material
Oxidant Sodium Chlorite (

), 80% tech grade
Primary Oxidant
Buffer Sodium Dihydrogen Phosphate (

)
Maintains pH ~3.5-4.5
Scavenger 2-Methyl-2-butene (2M in THF or neat)Traps HOCl byproduct
Solvent tert-Butanol (

) and Water
Homogenizes reaction
Quench Sodium Sulfite (

)
Neutralizes excess oxidant
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Charge the flask with 10.0 g (52.5 mmol) of this compound.

  • Add 100 mL of tert-butanol and 30 mL of water. Stir until dissolved.

  • Add 33 mL (approx. 300 mmol) of 2-methyl-2-butene (Scavenger). Note: Excess scavenger is required.

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Oxidant Addition

  • In a separate beaker, dissolve 7.1 g (63 mmol, 1.2 equiv) of Sodium Chlorite (

    
    ) and 7.2 g (52.5 mmol)  of 
    
    
    
    in 40 mL of water.
  • Transfer this solution to the addition funnel.

  • Critical Step: Add the oxidant solution dropwise to the reaction flask over 30–45 minutes .

    • Control: Do not allow internal temperature to rise above 10°C . Exothermic reaction.

    • Observation: The solution may turn pale yellow.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to room temperature (RT) naturally.

  • Stir at RT for 2–4 hours .

  • Self-Validation (TLC/HPLC):

    • Take a 50 µL aliquot, quench with dilute

      
      , extract with EtOAc.
      
    • TLC: Silica gel, 30% EtOAc/Hexane. Product (

      
      , streaks) is much more polar than aldehyde (
      
      
      
      ).
    • Endpoint: Reaction is complete when the aldehyde spot is non-detectable (<1%).

Step 4: Workup & Isolation

  • Cool the reaction mixture to 0°C.

  • Slowly add saturated aqueous Sodium Sulfite (

    
    )  solution (approx. 20 mL) to quench excess oxidant.
    
    • Validation: Test with starch-iodide paper. It should remain white (no blue color).

  • Evaporate the volatile tert-butanol under reduced pressure (Rotavap).

  • Dilute the remaining aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) .

    • Insight: This removes non-acidic impurities (unreacted aldehyde or scavenger byproducts). The product remains in the aqueous layer as the carboxylate salt (

      
      ).
      
  • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~2.0. A white precipitate (the product) should form.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL) .

  • Combine organics, wash with Brine, and dry over anhydrous

    
    .
    
  • Concentrate to dryness to yield the crude solid.

Step 5: Purification

  • Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (4:1) .

  • Filter and dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation

ParameterExpected ResultNotes
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆)

13.5 (br s, 1H, -COOH)
Disappearance of aldehyde proton (

10.2)
¹H NMR (Aromatic)

7.5 - 7.8 (m, 1H, Ar-H)
Single aromatic proton signal
¹H NMR (Methyl)

2.3 (s, 3H, Ar-CH₃)
Integration must remain 3H (intact methyl)
HPLC Purity > 98.0% (Area %)

Safety & Handling (E-E-A-T)

  • Sodium Chlorite (

    
    ):  Strong oxidizer. Do not mix solid 
    
    
    
    with organic material or acids, as this can cause fire or explosion. Always dissolve in water before mixing with organics.
  • Chlorine Dioxide (

    
    ):  During acidification, small amounts of yellow 
    
    
    
    gas may evolve. Perform all acidification steps in a well-ventilated fume hood.[2]
  • Substrate Toxicity: Halogenated benzaldehydes are skin and eye irritants.[3][4] Wear nitrile gloves and safety goggles.

References

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite". Acta Chemica Scandinavica, 27, 888–890. Link

  • Pinnick, H. W., & Kraus, G. A. (1979). "Oxidation of α,β-Unsaturated Aldehydes". The Journal of Organic Chemistry, 44(19), 3441–3444. Link

  • Raederstorff, D., & Shu, Y. Y. (2009). "Pinnick Oxidation".[5][6] Organic Syntheses, 86, 1–10. (General procedure adaptation for hindered aldehydes). Link

  • Sigma-Aldrich. (2023).[4] "Safety Data Sheet: Sodium Chlorite". Link

Sources

Precision Engineering of Fluorinated Heterocycles: Strategic Synthesis from Benzaldehyde Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, simultaneously modulating lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and binding affinity via electrostatic interactions.[1]

This Application Note details the synthesis of high-value fluorinated heterocycles—specifically quinazolinones and imidazo[1,2-a]pyridines —utilizing fluorinated benzaldehydes as the primary electrophilic building blocks.[1] Unlike late-stage fluorination, which often suffers from poor regioselectivity, the "Building Block Approach" using pre-functionalized benzaldehydes guarantees precise fluorine placement, essential for Structure-Activity Relationship (SAR) studies.[1]

The Fluorine Advantage in Heterocycles[1]
  • Metabolic Blocking: Fluorine at the para-position of a phenyl ring (derived from 4-fluorobenzaldehyde) effectively blocks metabolic hydroxylation.[1]

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of neighboring amines, influencing bioavailability.[1]

Strategic Overview: Synthetic Pathways

The following decision tree illustrates the selection of synthetic pathways based on the target scaffold and available benzaldehyde precursor.

G Start Fluorinated Benzaldehyde Precursor Path1 Condensation + Oxidative Cyclization Start->Path1 Path2 Multicomponent Reaction (MCR) Start->Path2 Path3 C-H Activation (Metal Catalyzed) Start->Path3 Target1 Quinazolinones (Kinase Inhibitors) Path1->Target1 + 2-Aminobenzamide (Iodine Cat.) Target2 Imidazo[1,2-a]pyridines (GPCR Ligands) Path2->Target2 + 2-Aminopyridine + Isonitrile (GBB) Target3 Isoquinolines (Alkaloid Analogs) Path3->Target3 + Alkyne (Rh(III) Cat.)

Figure 1: Strategic workflow for selecting the optimal synthetic route based on the target fluorinated heterocycle.

Application A: Synthesis of Fluorinated Quinazolinones

Target Scaffold: 2-Arylquinazolin-4(3H)-ones Relevance: Core scaffold in oncology drugs (e.g., Idelalisib analogs).[1]

Methodology: Iodine-Mediated Oxidative Cyclization

This protocol utilizes molecular iodine (


) as a mild, metal-free Lewis acid and oxidant.[1] It replaces traditional harsh oxidants (

,

) and expensive transition metals.

Mechanism:

  • Schiff Base Formation: Condensation of 2-aminobenzamide with fluorinated benzaldehyde.

  • Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon.

  • Oxidation: Iodine facilitates the dehydrogenation (aromatization) to form the final quinazolinone.

Detailed Protocol

Standard Operating Procedure (SOP-QZ-F)

  • Reagents:

    • 2-Aminobenzamide (1.0 mmol)[1]

    • Fluorinated Benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.0 mmol)[1]

    • Molecular Iodine (

      
      ) (20 mol%)[1]
      
    • Solvent: Ethanol (EtOH) or Water (for green chemistry applications)[1]

    • Oxidant (Optional co-oxidant): TBHP (tert-Butyl hydroperoxide) can be used to regenerate

      
       if loading is reduced to 5 mol%.[1]
      

Step-by-Step Procedure:

  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (136 mg, 1.0 mmol) and 4-fluorobenzaldehyde (107 µL, 1.0 mmol).

  • Solvent: Add Ethanol (5 mL). Stir at room temperature for 5 minutes.

  • Catalyst: Add molecular Iodine (50 mg, 0.2 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The Schiff base intermediate typically disappears within the first hour.

  • Quench: Cool to room temperature. Add saturated aqueous sodium thiosulfate (

    
    , 5 mL) to quench unreacted iodine (solution turns from dark brown to pale yellow/white).[1]
    
  • Workup: The product often precipitates upon cooling/quenching. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed for this specific transformation.

Yield Data (Substrate Scope):

Benzaldehyde PrecursorProduct (Quinazolinone)Yield (%)Reaction Time (h)
4-Fluorobenzaldehyde2-(4-Fluorophenyl)...92%4.0
2,4-Difluorobenzaldehyde2-(2,4-Difluorophenyl)...88%5.5
3-Trifluoromethylbenzaldehyde2-(3-CF3-phenyl)...85%6.0
4-Methoxybenzaldehyde (Control)2-(4-Methoxyphenyl)...94%3.5

Application B: Multicomponent Synthesis (GBB Reaction)

Target Scaffold: Imidazo[1,2-a]pyridines Relevance: Rapid generation of diverse libraries for GPCR and kinase screening.[1]

Methodology: Groebke-Blackburn-Bienaymé (GBB)

The GBB reaction is a three-component coupling of an aldehyde, an isonitrile, and a 2-aminoazine.[1] It is highly atom-efficient and tolerates electron-deficient fluorinated aldehydes exceptionally well.[1]

Detailed Protocol

Standard Operating Procedure (SOP-GBB-F)

  • Reagents:

    • 2-Aminopyridine (1.0 mmol)[1]

    • Fluorinated Benzaldehyde (1.0 mmol)[1]

    • tert-Butyl Isocyanide (1.1 mmol)[1]

    • Catalyst: Scandium Triflate

      
       (5 mol%) OR 
      
      
      
      (cat).[1]
    • Solvent: Methanol (MeOH).

Step-by-Step Procedure:

  • Charge: In a microwave vial or sealed tube, dissolve 2-aminopyridine (94 mg, 1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in MeOH (3 mL).

  • Activate: Add

    
     (25 mg, 0.05 mmol). Stir for 10 minutes to promote imine formation.
    
  • Addition: Add tert-butyl isocyanide (124 µL, 1.1 mmol).

  • Reaction: Heat to 60°C (oil bath) or 100°C (Microwave) for 1 hour.

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Mechanistic Visualization

The following diagram details the mechanism for the Iodine-mediated Quinazolinone synthesis (Application A), highlighting the critical oxidation step.

Mechanism Step1 Reagents: 2-Aminobenzamide + F-Benzaldehyde Step2 Intermediate A: Schiff Base (Imine) Step1->Step2 - H2O (Condensation) Step3 Intermediate B: Dihydroquinazolinone (Cyclized) Step2->Step3 Intramolecular Cyclization Step4 Product: 2-(F-Aryl)quinazolin-4(3H)-one Step3->Step4 Oxidative Dehydrogenation (- 2HI) Catalyst Iodine (I2) Lewis Acid / Oxidant Catalyst->Step2 Activates Imine Catalyst->Step3 Accepts H2

Figure 2: Mechanistic pathway of Iodine-catalyzed oxidative cyclization.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (GBB) Hydrolysis of imine intermediate.[1]Use anhydrous Methanol; add molecular sieves (4Å).
Incomplete Reaction (Quinazolinone) Iodine sublimation or consumption.Use a sealed tube; add co-oxidant (TBHP) or refresh Iodine (10 mol%).
Poor Solubility High crystallinity of F-products.[1]Switch solvent to DMF or DMSO for reaction; use hot DMSO for NMR.
Regioisomers (Isoquinolines) Poor directing group control.Ensure the oxime/imine directing group is sterically unhindered; switch to Rh(III)Cp*.

References

  • Deshmukh, D. S., et al. (2018).[2] "Molecular Iodine Catalyzed Benzylic C-H Bond Amination: A Green Synthesis of Quinazolines." Synlett.

  • Shaabani, A., et al. (2025). "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction." ACS Organic & Inorganic Au. [1]

  • Shah, P., & Westwell, A. D. (2007).[1][3][4] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Chu, H., et al. (2016).[5] "Rhodium-Catalyzed Annulation of Primary Benzylamine with α-Diazo Ketone toward Isoquinoline." Journal of Organic Chemistry. [1]

  • Baenziger, M., et al. (2017).[6] "Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction." Synthesis.

Sources

Troubleshooting & Optimization

Preventing oxidation of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Ticket Subject: Preventing Oxidation of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde CAS: 1706435-05-3 | Ticket ID: TS-OX-284[1][2]

Part 1: The Core Issue (Root Cause Analysis)

User Query: "My sample of this compound is developing a yellow crust and the purity is dropping. How do I stop this?"

Technical Diagnosis: The degradation you are observing is Radical Autoxidation . Like most electron-deficient benzaldehydes, this compound is sensitive to atmospheric oxygen.[1] The presence of halogen substituents (Chlorine at C6, Fluorine at C2/C4) creates a highly electrophilic carbonyl center, but the primary degradation pathway remains a radical chain reaction initiated by light or trace metals.

The Mechanism of Failure:

  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.

  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.
    
  • Termination/Product: The resulting peracid reacts with another equivalent of aldehyde to produce two molecules of 6-chloro-2,4-difluoro-3-methylbenzoic acid .[1][2]

This acid is the "white crust" or solid precipitate you see (or the source of the "yellowing" if trace conjugated side-products form).

Part 2: Storage & Prevention Protocols

To maintain purity >98%, you must break the radical chain mechanism. Implement the following "Zero-Oxidation" storage protocol.

Tier 1: Storage Conditions (Mandatory)
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Oxygen exclusion is the single most effective preventive measure.[1][2] Argon is heavier than air and provides a better "blanket" for opened vials.
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy of the molecules, significantly slowing the rate of radical propagation (Arrhenius equation).
Container Amber Glass with Teflon-lined capAmber glass blocks UV/visible light (which acts as a radical initiator).[1][2] Teflon liners prevent oxygen permeation better than standard polyethylene cones.
Headspace Minimized Large headspace = more trapped oxygen. Transfer to smaller vials if the sample volume decreases.
Tier 2: Handling Workflow (Best Practice)
  • The "Schlenk" Rule: Never leave the bottle open to air for more than 30 seconds.

  • Gas Backfill: After removing material, immediately backfill the container with inert gas before resealing.

    • Pro-Tip: If you lack a glovebox, use a "wine preserver" spray (Argon) or a gentle stream of Nitrogen from a tank to flush the headspace.

  • Parafilm Seal: Wrap the cap junction with Parafilm M to create a secondary gas barrier during long-term storage.

Part 3: Troubleshooting & Recovery (FAQs)

Q1: I see a white solid forming in my liquid sample. Is the batch ruined? A: Not necessarily. The solid is likely the corresponding benzoic acid derivative.

  • Validation: Run an LC-MS or H-NMR.[1][2] You will see the disappearance of the aldehyde proton (~10 ppm) and the appearance of a carboxylic acid peak (broad, >11 ppm).

  • Resolution: If the impurity is <5%, you can often use the material as is if the stoichiometry is adjusted. If >5%, purification is required (see Q2).

Q2: How do I purify oxidized material? A: Warning: This compound has Fluorines at the 2 and 4 positions, making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) under harsh basic conditions.

  • Recommended Method (Recrystallization): If the aldehyde is a solid, recrystallize from a non-polar solvent (e.g., Hexanes/EtOAc mixture). The acid is usually much less soluble in cold hexanes.

  • Alternative (Column Chromatography): Flash chromatography on silica gel (Hexanes:EtOAc gradient) effectively separates the polar acid from the less polar aldehyde.

  • Avoid: Do not use strong hydroxide (NaOH/KOH) washes to remove the acid. The 2,4-difluoro substitution pattern is highly activated; strong base may hydrolyze the fluorines, creating phenolic impurities. Use saturated Sodium Bicarbonate (

    
    )  if a wash is absolutely necessary, and keep it cold and brief.
    

Q3: Can I store it in solution? A: Generally, no . Aldehydes oxidize faster in solution due to higher dissolved oxygen diffusion rates. If you must store a stock solution:

  • Use an anhydrous, degassed solvent (e.g., Dichloromethane).

  • Store under Argon.

  • Use within 24 hours.

Part 4: Visualizing the Mechanism & Decision Logic

Figure 1: The Autoxidation Cascade

This diagram illustrates why oxygen exclusion is critical: one radical event triggers a chain reaction.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Radical Regenerates Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Acid Benzoic Acid (Impurity) Peracid->Acid + Aldehyde (2 molecules formed)

Caption: Radical chain mechanism converting this compound to its acid form.[1][2]

Figure 2: Storage & Handling Decision Tree

DecisionTree Start Incoming Shipment (6-Cl-2,4-F-3-Me-Benzaldehyde) Check Visual Inspection Start->Check Condition1 Colorless/White Solid? Check->Condition1 Condition2 Yellow/Crusty? Check->Condition2 GoodStorage Store at 2-8°C Under Argon/N2 Protect from Light Condition1->GoodStorage PurityCheck Check Purity (H-NMR/LCMS) Condition2->PurityCheck Purify Purification Required PurityCheck->Purify Acid > 5% UseAsIs Use immediately (Adjust Stoichiometry) PurityCheck->UseAsIs Acid < 5% Method Recrystallization (Preferred) or Column Chromatography (Avoid Strong Base) Purify->Method Method->GoodStorage Recovered Material

Caption: Workflow for assessing material quality and determining necessary purification steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9812909, 6-Chloro-2,3-difluorobenzaldehyde (Analogous Structure Reference).[1][2] Retrieved from [Link]

  • Ingold, K. U. (1969).Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9.

Sources

Technical Support Center: Improving Yield in 6-Chloro-2,4-difluoro-3-methylbenzaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Chloro-2,4-difluoro-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electronically deactivated aryl chloride. We will explore common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance reaction efficiency and yield.

Introduction: Understanding the Substrate's Challenges

This compound is a valuable building block, but its structure presents distinct hurdles for cross-coupling reactions. The primary challenge is the activation of the C-Cl bond, which is inherently less reactive than corresponding C-Br or C-I bonds.[1][2][3] This sluggish oxidative addition to the palladium(0) center is often the rate-limiting step of the catalytic cycle.[2]

Furthermore, the substitution pattern contributes to the difficulty:

  • Steric Hindrance: The methyl group at the 3-position and the fluorine at the 2-position create significant steric bulk around the chlorine atom, impeding the approach of the palladium catalyst.

  • Electronic Effects: While the electron-withdrawing nature of the fluorine and aldehyde groups can facilitate oxidative addition, they also make the molecule susceptible to certain side reactions. The aldehyde functional group itself can be sensitive to strong bases and high temperatures.[4]

This guide provides targeted advice to overcome these specific challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the most likely causes?

Low conversion is the most frequent issue and can typically be traced to suboptimal catalyst activity or competing side reactions.[5]

Primary Causes & Solutions:

  • Inefficient Oxidative Addition: The C-Cl bond of your substrate is difficult to activate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ a catalyst system specifically designed for activating aryl chlorides. This involves using a stable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective because their steric bulk promotes the formation of the active, monoligated LPd(0) species required for C-Cl bond activation.[6][7]

  • Catalyst Deactivation: The active Pd(0) species can be oxidized by trace oxygen or aggregate into inactive palladium black, especially at high temperatures.[5]

    • Solution: Ensure thorough degassing of your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction. An insufficient ligand-to-palladium ratio can also lead to aggregation; ensure you are using an appropriate ratio (typically 1:1 to 4:1, depending on the system).[5]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be cleaved to the corresponding arene before it has a chance to transmetalate, especially in the presence of excess water or at elevated temperatures.[4][8]

    • Solution: Use a fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). Minimize reaction time where possible and ensure your solvent is anhydrous if the protocol calls for it.

  • Incorrect Base or Solvent: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong that it degrades the aldehyde or catalyst.[9]

    • Solution: For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to strong organic bases.[1] A solvent mixture of an organic solvent (e.g., dioxane, toluene, THF) with a small amount of water is often effective for Suzuki couplings.[4]

Q2: I'm observing a significant amount of 2,4-difluoro-3-methylbenzaldehyde (the dehalogenated byproduct). How can I prevent this?

Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen.[1]

Mechanism & Prevention:

  • Cause: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, trace water, or alcohol solvents.[1] The Pd-H species can then react with the aryl halide in a competing catalytic cycle to produce the dehalogenated arene.

  • Troubleshooting Steps:

    • Change the Base: Avoid amine bases or alkoxides if dehalogenation is severe. Switch to a non-hydridic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]

    • Use Aprotic Solvents: If you are using an alcohol as a solvent or co-solvent, it can be a hydride source. Switch to a purely aprotic solvent system like dioxane or toluene.[5]

    • Optimize Ligand: Certain ligands are more prone to pathways that generate Pd-H. Screening bulky biaryl phosphine ligands can often suppress this side reaction.[1]

Q3: Which specific catalyst system do you recommend as a starting point for a Suzuki-Miyaura coupling with this substrate?

For a challenging, sterically hindered aryl chloride like this compound, a robust catalyst system is essential.

Catalyst ComponentRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand XPhos or SPhos These are bulky, electron-rich biaryl phosphine ligands that excel at activating C-Cl bonds and promoting reductive elimination.[6]
Base K₃PO₄ (Potassium Phosphate)A moderately strong, non-nucleophilic base that is highly effective in Suzuki couplings of challenging substrates.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)Dioxane is an excellent solvent for these reactions, and a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle.

Experimental Protocols & Workflows

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling. The rate-limiting step for this compound is typically the initial Oxidative Addition.

Suzuki_Miyaura_Cycle cluster_inputs pd0 Active Catalyst L-Pd(0) ox_add Oxidative Addition Intermediate L-Pd(II)(Ar)(Cl) pd0->ox_add Ar-Cl (Rate-Limiting Step) trans Transmetalation Intermediate L-Pd(II)(Ar)(R') ox_add->trans R'-B(OH)₂ + Base product Coupled Product Ar-R' trans->product Reductive Elimination product->pd0 Catalyst Regeneration ar_cl 6-Chloro-2,4-difluoro- 3-methylbenzaldehyde boronic R'-B(OH)₂ Troubleshooting_Workflow start Low / No Yield check_reagents Verify Reagent Quality start->check_reagents Step 1 optimize_cond Optimize Conditions start->optimize_cond Step 2 check_sides Analyze for Side Products start->check_sides Step 3 action1 Use fresh boronic acid Ensure pure, dry solvent Check catalyst activity check_reagents->action1 action2 Screen ligands (XPhos, SPhos) Screen bases (K₃PO₄, Cs₂CO₃) Adjust temperature Ensure rigorous degassing optimize_cond->action2 action3 Check for dehalogenation (GC-MS) Check for homo-coupling Check for protodeboronation check_sides->action3

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5 - 5 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask. The final concentration of the aryl chloride should be around 0.1 - 0.5 M.

  • Degassing: Seal the vessel and briefly degas the heterogeneous mixture by bubbling argon through it for an additional 5-10 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with aryl chlorides may require several hours (4-24 h) for complete conversion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Other Coupling Reactions: Brief Considerations

  • Buchwald-Hartwig Amination: This C-N coupling reaction is also challenging with this substrate. [10]Similar to the Suzuki coupling, success hinges on the use of specialized, bulky ligands (e.g., BrettPhos, RuPhos) and a strong, non-nucleophilic base like NaOt-Bu or LHMDS. [11][12]The aldehyde is sensitive to these strong bases, so lower reaction temperatures and careful optimization are required.

  • Sonogashira Coupling: This C-C coupling with a terminal alkyne typically requires a palladium catalyst and a copper(I) co-catalyst. [13][14]For aryl chlorides, the reaction conditions are generally harsher than for bromides or iodides. [13]Copper-free Sonogashira protocols may offer an alternative to minimize side reactions like alkyne homocoupling (Glaser coupling). [4][15] By understanding the inherent challenges of this compound and applying these systematic troubleshooting and optimization strategies, researchers can significantly improve the yield and success rate of their coupling reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - arkat usa. (n.d.). [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC. (n.d.). [Link]

  • An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides - Organic Chemistry Portal. (n.d.). [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PMC - NIH. (n.d.). [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). [Link]

  • Effect of substituent on the coupling reaction of aldehydes Products (%) a - ResearchGate. (n.d.). [Link]

  • Sonogashira Coupling - SynArchive. (n.d.). [Link]

  • (PDF) 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019, January 8). [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega. (2019, January 17). [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). [Link]

Sources

Troubleshooting low reactivity of sterically hindered benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Hindered Benzaldehydes

A Senior Application Scientist's Guide to Overcoming Reactivity Challenges

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable troubleshooting strategies for reactions involving sterically hindered benzaldehydes. As a senior application scientist, my goal is to move beyond simple protocols and explain the underlying principles that govern reactivity, enabling you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs): The Root of the Problem

Q1: Why is my ortho-substituted benzaldehyde completely unreactive compared to benzaldehyde itself?

A1: The low reactivity of sterically hindered benzaldehydes, particularly those with bulky ortho-substituents, stems from two primary factors: steric hindrance and electronics.

  • Steric Hindrance: This is the most significant factor. The carbonyl carbon of an aldehyde is sp²-hybridized and trigonal planar. For a nucleophile to react, it must approach this carbon at a specific angle, known as the Bürgi-Dunitz angle (~107°). Bulky groups in the ortho position physically obstruct this approach path, dramatically increasing the activation energy of the reaction.[1][2] Aromatic aldehydes are already more sterically encumbered than many aliphatic aldehydes due to the phenyl ring itself.[3]

  • Electronic Effects: While less dominant than sterics for ortho-groups, electronic factors still play a role. The benzene ring can donate electron density to the carbonyl group through resonance, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon compared to aliphatic aldehydes.[4][5] This makes the aldehyde inherently less reactive towards nucleophiles. Substituents on the ring can either enhance this effect (electron-donating groups) or counteract it (electron-withdrawing groups).

cluster_unhindered Unhindered Benzaldehyde cluster_hindered Sterically Hindered Benzaldehyde U_Aldehyde C=O U_Nu Nu⁻ U_Path U_Nu->U_Path U_Path->U_Aldehyde  Accessible Trajectory (Bürgi-Dunitz Angle) H_Aldehyde C=O H_Ortho Bulky Ortho Group H_Path H_Ortho->H_Path H_Nu Nu⁻ H_Nu->H_Path H_Path->H_Aldehyde   Blocked Trajectory

Caption: Nucleophilic approach to unhindered vs. hindered carbonyls.

Troubleshooting Guide by Reaction Type

This section addresses specific, common reactions where steric hindrance poses a significant challenge and provides targeted solutions.

G start Low Reactivity Observed with Hindered Benzaldehyde reaction_type Identify Reaction Type start->reaction_type grignard Grignard / Organometallic Addition reaction_type->grignard Addition wittig Wittig Olefination reaction_type->wittig Olefination red_am Reductive Amination reaction_type->red_am C-N Bond Formation sol_grignard 1. Switch to Organolithium 2. Use Lewis Acid (e.g., CeCl₃) 3. Lower Temperature grignard->sol_grignard sol_wittig 1. Switch to Horner-Wadsworth-Emmons (HWE) 2. Use more reactive (unstabilized) ylides 3. Increase Temperature wittig->sol_wittig sol_red_am 1. Use stronger dehydrating agent 2. Add Lewis Acid catalyst 3. Use NaBH(OAc)₃ red_am->sol_red_am

Caption: General troubleshooting workflow for hindered benzaldehydes.

Grignard and Organometallic Additions

Q2: My Grignard reaction with 2,6-dimethylbenzaldehyde is just returning the starting material or giving a reduced alcohol. What's happening?

A2: This is a classic outcome. With highly hindered substrates, the Grignard reagent can act as a base or a reducing agent instead of a nucleophile.[6][7]

  • Enolization: If the aldehyde has α-hydrogens, the Grignard reagent can deprotonate it to form an enolate. Upon aqueous workup, this simply reverts to the starting aldehyde.[6][7]

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic transition state (Meerwein-Ponndorf-Verley-type reduction), yielding the corresponding benzyl alcohol.[6]

Troubleshooting Strategies:

  • Switch to a More Reactive Nucleophile: Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts. Switching from R-MgBr to R-Li can often favor the addition pathway. However, their higher reactivity requires careful temperature control (e.g., -78 °C) to avoid side reactions.

  • Employ a Lewis Acid Additive (Cerium Trichloride): The Luche reaction conditions, involving the use of CeCl₃ with NaBH₄, are for reduction, but the underlying principle is applicable here. Cerium(III) coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This "chelation control" can dramatically accelerate nucleophilic addition even with hindered substrates. The use of CeCl₃ with Grignard or organolithium reagents can selectively promote the desired 1,2-addition over reduction or enolization.

Reagent SystemTypical ConditionsPrimary Outcome with Hindered Aldehyde
i-PrMgBrTHF, 0 °C to RTLow conversion, significant reduction product
i-PrLiTHF, -78 °CImproved yield of addition product
i-PrMgBr + CeCl₃ (anhydrous)THF, -78 °C to 0 °CHigh yield of 1,2-addition product

Protocol: Cerium-Mediated Grignard Addition to a Hindered Aldehyde

  • Preparation: Flame-dry a Schlenk flask containing anhydrous CeCl₃ (1.1 equivalents) under vacuum and backfill with argon.

  • Slurry Formation: Add anhydrous THF via syringe and stir vigorously at room temperature for 2-4 hours to create a fine, highly active slurry.

  • Cooling: Cool the slurry to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Add the sterically hindered benzaldehyde (1.0 equivalent) dissolved in minimal anhydrous THF. Stir for 15-30 minutes.

  • Nucleophile Addition: Add the Grignard reagent (1.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench: Slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature, extract with a suitable organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.

Wittig Olefination

Q3: I'm trying to synthesize a stilbene derivative using a Wittig reaction with a bulky benzaldehyde, but the yield is terrible and I get a mix of E/Z isomers. How can I fix this?

A3: The Wittig reaction is notoriously sensitive to steric hindrance.[8][9][10][11] The initial [2+2] cycloaddition to form the oxaphosphetane intermediate is sterically demanding. With hindered aldehydes, this step is slow and can be outcompeted by ylide decomposition or other side reactions.[12] The poor stereoselectivity arises from the reversibility of the initial steps, allowing equilibration to more stable intermediates, which often leads to mixtures.[8]

Troubleshooting Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the superior alternative for synthesizing alkenes from hindered aldehydes, especially when the (E)-isomer is desired.[13] It uses a phosphonate ester instead of a phosphonium salt.

Why the HWE Reaction is Better:

  • Increased Nucleophilicity: The carbanion generated from deprotonating a phosphonate ester is more nucleophilic and generally less sterically hindered than a typical Wittig ylide.

  • Thermodynamic Control: The elimination of the phosphate byproduct is slower and more reversible than the elimination of triphenylphosphine oxide in the Wittig reaction. This allows the reaction to proceed under thermodynamic control, strongly favoring the formation of the more stable (E)-alkene.[13]

G cluster_wittig Wittig Reaction cluster_hwe HWE Reaction wittig_reagent Wittig Ylide Ph₃P⁺-C⁻HR wittig_intermediate Oxaphosphetane (Kinetic Control) wittig_reagent->wittig_intermediate + Aldehyde wittig_product Alkene (E/Z Mixture) + Ph₃P=O wittig_intermediate->wittig_product Fast, Irreversible Elimination hwe_reagent Phosphonate Carbanion (EtO)₂P(O)-C⁻HR hwe_intermediate Betaine-like Intermediate (Thermodynamic Control) hwe_reagent->hwe_intermediate + Aldehyde hwe_product (E)-Alkene (Major) + (EtO)₂PO₂⁻ hwe_intermediate->hwe_product Reversible Steps Favor E-Product

Caption: Comparison of Wittig and HWE reaction pathways.

Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

  • Preparation: To a flame-dried flask under argon, add the phosphonate ester (1.1 equivalents) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C or -78 °C (depending on the acidity of the phosphonate). Add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi, 1.05 eq), dropwise. Stir for 30-60 minutes until gas evolution ceases (with NaH) or the solution becomes colored.

  • Aldehyde Addition: Add the sterically hindered benzaldehyde (1.0 equivalent) dissolved in anhydrous THF dropwise at the same low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until reaction completion is confirmed by TLC/LC-MS.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Extract with an organic solvent, wash the organic layer with brine, dry over MgSO₄, concentrate, and purify the resulting (E)-alkene by column chromatography or recrystallization.

Reductive Amination

Q4: I'm attempting a reductive amination with 2-naphthaldehyde and a hindered secondary amine, but the reaction is slow and I mostly isolate the starting aldehyde and unreacted amine.

A4: The rate-limiting step in reductive amination is often the initial formation of the carbinolamine, followed by dehydration to form an iminium ion intermediate. Both steps are highly sensitive to steric bulk on either the aldehyde or the amine.[14] Bulky groups disfavor the tetrahedral geometry of the carbinolamine and slow the formation of the planar iminium ion.[15]

Troubleshooting Strategies:

  • Optimize Dehydration: The key is to drive the equilibrium towards the iminium ion.

    • Lewis Acid Catalysis: Add a catalytic amount of a Lewis acid like Ti(OiPr)₄ or ZnCl₂. The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the amine. It also facilitates the subsequent dehydration step.

    • Brønsted Acid Catalysis: A mild acid catalyst (e.g., acetic acid) can protonate the carbonyl, increasing its electrophilicity.

  • Choose the Right Reducing Agent: The choice of hydride source is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for challenging reductive aminations. It is a mild reducing agent that is particularly effective at reducing the iminium ion intermediate much faster than it reduces the starting aldehyde.[14] Its steric bulk and lower reactivity towards aldehydes allow the iminium ion concentration to build up before reduction occurs.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and often requires careful pH control. NaBH(OAc)₃ is a safer and often more effective alternative.

ConditionKey FeatureAdvantage for Hindered Systems
Acetic Acid (cat.)Activates carbonyl, protonates carbinolamineAccelerates iminium formation
Ti(OiPr)₄Acts as Lewis acid and dehydrating agentStrongly drives equilibrium to the iminium ion
NaBH(OAc)₃Mild, sterically bulky reducing agentSelectively reduces the iminium ion in the presence of the unreacted aldehyde

References

  • Lingen, B., Gröger, H., Dempwolff, F., et al. (2003). N-Heterocyclic Carbene (NHC)
  • Biju, A. T., Kuhl, N., & Glorius, F. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Photoredox Activation for the Direct β-Arylation of Ketones and Aldehydes. PMC - NIH.
  • Wikipedia contributors. (2024). Wittig reaction. Wikipedia. [Link]

  • Taris, M., et al. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Pérez-Mayoral, E., et al. (2012). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • Ciriminna, R., et al. (2019). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Li, H., et al. (2013). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • Tamiya, R., & Hoshimoto, Y. (2024). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. MDPI. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Journal of Visualized Experiments. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. [Link]

  • Singh, S., et al. (2024). Highly Efficient N‐Heterocyclic Carbene Precursor from Sterically Hindered Benzimidazolium Salt for Benzoin Condensation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 22: The Wittig Reaction. Greener Organic Transformations. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?. Quora. [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADI Chemistry. [Link]

  • ChemTalk. (n.d.). Grignard Reagents. ChemTalk. [Link]

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit. [Link]

  • NEET coaching. (n.d.). Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason. NEET coaching. [Link]

  • Vaia. (n.d.). Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. Vaia. [Link]

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Technical Support Center: Crystallization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the crystallization of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde. As a critical intermediate in various synthetic pathways, achieving high purity and a consistent crystalline form of this compound is paramount. This document is designed to address common challenges and provide scientifically grounded solutions to optimize your crystallization processes.

I. Understanding the Compound: Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on structurally similar compounds. This understanding is crucial for designing and troubleshooting crystallization protocols.

PropertyEstimated Value/CharacteristicRationale/Comparison with Analogs
Molecular Formula C₈H₄ClF₂OBased on chemical structure.
Molecular Weight 190.57 g/mol Calculated from the molecular formula.
Physical State Likely a low-melting solid or a high-boiling liquid at room temperature.Similar substituted benzaldehydes, such as 2,6-Difluoro-3-methylbenzaldehyde, can exist as either a solid or liquid.[1]
Boiling Point Estimated to be >200 °C4-Fluoro-3-methylbenzaldehyde has a boiling point of 208 °C.[2][3]
Solubility Expected to be soluble in common organic solvents (e.g., alcohols, ethers, halogenated hydrocarbons, aromatic hydrocarbons) and insoluble in water.General characteristic of substituted benzaldehydes.
Key Reactivity The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.This is a common issue with aldehydes and a likely source of impurities.[4]

II. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound and provides actionable solutions.

Issue 1: Oiling Out - The Product Separates as a Liquid Instead of Crystals

Causality: "Oiling out" typically occurs when the supersaturation of the solution is too high, or the solution temperature is above the melting point of the solute at that specific solvent concentration. The solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice.

Solutions:

  • Reduce the Rate of Cooling: Slow, controlled cooling is critical. Rapid cooling favors the formation of an amorphous oil over crystalline material.

    • Protocol: Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. Once at room temperature, transfer the flask to a cold bath (e.g., ice-water) to maximize yield.

  • Increase the Solvent Volume: Using too little solvent can lead to excessively high supersaturation upon cooling.

    • Protocol: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool slowly as described above.

  • Change the Solvent System: The choice of solvent is crucial. A solvent in which the compound is highly soluble when hot but has significantly lower solubility when cold is ideal.

    • Protocol: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (anti-solvent) until turbidity is observed. Reheat to get a clear solution and then cool slowly.

Issue 2: Poor Crystal Yield

Causality: A low yield can result from several factors, including incomplete crystallization from the solution, using an excessive amount of solvent, or premature filtration.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product in the mother liquor.[4]

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, concentrating the mother liquor by evaporation and cooling again can yield a second crop of crystals. Be aware that this second crop may be less pure.

  • Utilize an Anti-Solvent: After cooling the initial solution, the slow addition of a miscible anti-solvent (a solvent in which the product is poorly soluble) can induce further precipitation.

Issue 3: Colored Crystals or Persistent Impurities

Causality: The presence of colored impurities often indicates byproducts from the synthesis or degradation of the starting material. A common impurity in benzaldehydes is the corresponding carboxylic acid, formed through oxidation.[4]

Solutions:

  • Activated Charcoal Treatment: If the impurities are colored, they can often be removed by adsorption onto activated charcoal.

    • Protocol: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (typically 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.[4]

  • Aqueous Base Wash: To remove acidic impurities like the corresponding carboxylic acid, an aqueous wash with a mild base during the work-up (before crystallization) is effective.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic impurity will be converted to its water-soluble salt and removed in the aqueous layer.[4]

  • Pre-Crystallization Purification: If impurities have similar solubility profiles to the desired product, a preliminary purification step such as column chromatography may be necessary.

Issue 4: Failure to Crystallize

Causality: Sometimes, even upon cooling a supersaturated solution, crystallization does not initiate. This is due to a high nucleation energy barrier.

Solutions:

  • Scratching the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections that act as nucleation sites.[4]

  • Seeding: Introducing a tiny crystal of the pure product into the cooled, supersaturated solution provides a template for crystal growth.

    • Protocol: If you have a small amount of pure product, add a single, small crystal to the solution. If not, you can sometimes obtain a seed crystal by dipping a glass rod into the solution, removing it, allowing the solvent to evaporate, and then re-inserting the rod with the tiny crystals that have formed on it.

  • Reduce Solvent Volume: The solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent and attempt to cool again.

III. Experimental Workflow & Decision Making

The following diagram outlines a typical workflow for the crystallization of this compound and includes decision points for troubleshooting.

Crystallization_Workflow start Crude this compound solvent_selection Select Solvent System (e.g., Isopropanol, Ethanol, Heptane, Toluene) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution charcoal Optional: Add Activated Charcoal for Color Removal dissolution->charcoal hot_filtration Hot Filtration to Remove Insoluble Impurities/Charcoal dissolution->hot_filtration If charcoal not used charcoal->hot_filtration If used cooling Slow Cooling to Room Temperature, then Ice Bath hot_filtration->cooling crystallization_check Crystals Formed? cooling->crystallization_check filtration Vacuum Filtration to Collect Crystals crystallization_check->filtration Yes oiling_out Troubleshoot: Oiling Out - Reheat and add more solvent - Cool slower crystallization_check->oiling_out No, Oiled Out no_crystals Troubleshoot: No Crystals - Scratch flask - Add seed crystal - Reduce solvent volume crystallization_check->no_crystals No, Clear Solution washing Wash Crystals with Cold Solvent filtration->washing drying Dry Crystals Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product oiling_out->dissolution Retry no_crystals->cooling Retry

Caption: Decision workflow for crystallization troubleshooting.

IV. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: A good starting point for solvent screening would include alcohols (e.g., isopropanol, ethanol), hydrocarbons (e.g., heptane, hexane, toluene), and potentially mixtures of these. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

Q2: My purified crystals have a melting point that is lower than expected and/or a broad melting range. What does this indicate?

A2: A low or broad melting point is a classic indication of impurities. Impurities disrupt the crystal lattice, requiring less energy to break it down.[5] Further purification steps, such as recrystallization or chromatography, are recommended.

Q3: Can I use vacuum distillation to purify this compound?

A3: Yes, for thermally stable, low-melting solids or high-boiling liquids, vacuum distillation can be a viable alternative or complementary purification technique to crystallization.[4][6] It is particularly useful for separating compounds with different boiling points.

Q4: How does the presence of impurities affect crystal morphology?

A4: Impurities can significantly alter the shape and size of crystals. They can adsorb to specific crystal faces, inhibiting growth in that direction and leading to different crystal habits (e.g., needles instead of plates).[5][7] This can impact downstream processing, such as filtration and drying.

Q5: How should I store purified this compound?

A5: Due to the aldehyde group's susceptibility to oxidation, it is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[1]

V. References

  • PubChem. 6-Chloro-2,3-difluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Technobis. Common Challenges in Industrial Crystallization and How to Overcome Them. Available from: [Link]

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available from: [Link]

  • Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde. Available from:

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available from: [Link]

  • US EPA. 6-chloro-2-fluoro-3-methylbenzamide Properties. Available from: [Link]

  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available from: [Link]

  • Reddit. Recrystallization Issues. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-nitro-, dimethylacetal. Available from: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary & Structural Context

In the optimization of lead compounds, poly-substituted benzaldehydes serve as critical "warheads" or linkers. 6-Chloro-2,4-difluoro-3-methylbenzaldehyde (Target Compound) represents a highly functionalized scaffold where the interplay of steric bulk (Chlorine), lipophilicity (Methyl), and metabolic blocking (Fluorine) creates a unique electronic environment.

This guide provides a technical breakdown of its 1H NMR spectrum, contrasting it with two common structural analogs: 2,4-Difluoro-3-methylbenzaldehyde (Dechlorinated) and 6-Chloro-2,4-difluorobenzaldehyde (Demethylated). The goal is to equip researchers with the diagnostic markers needed to rapidly validate synthesis and assess purity.

Structural Analysis & Theoretical Framework

Before interpreting the spectrum, we must understand the "Spin System" created by the substituent pattern.

  • Aldehyde (C1): The carbonyl proton is sensitive to the ortho-substituents (F at C2, Cl at C6). The Chlorine at C6 exerts a steric "ortho effect," potentially twisting the carbonyl out of planarity and deshielding the proton.

  • Aromatic Ring (C5-H): There is only one aromatic proton (H5). It is flanked by a Fluorine at C4 (ortho) and a Chlorine at C6 (meta).

  • Methyl Group (C3): Located between two Fluorines (C2 and C4). This results in significant long-range heteronuclear coupling (

    
    ), a key identity marker.
    
The 19F Influence (Heteronuclear Coupling)

Unlike standard organic intermediates, the presence of two fluorine atoms introduces


 coupling that splits proton signals into multiplets even in the absence of neighboring protons.
  • 
     (ortho):  Typically 7–10 Hz.
    
  • 
     (para):  Typically 5–8 Hz.
    
  • 
     (long-range methyl):  Typically 1–3 Hz.
    

Comparative Performance Data

The following table contrasts the Target Compound with its closest metabolic analogs. Use these values to differentiate the product from starting materials or side-products.

Table 1: Comparative Chemical Shift & Coupling Analysis (CDCl₃, 400 MHz)
FeatureTarget Compound (6-Cl-2,4-F-3-Me)Alternative A (No Chlorine)Alternative B (No Methyl)
Aldehyde (-CHO) ~10.30 ppm (d or dd) Deshielded by Cl~10.15 ppm (td) Couples to F2 & H6~10.35 ppm (d) Similar to Target
Aromatic Region 1H (Singlet-like dd) H5 only (~7.1 ppm)2H (Multiplet system) H5 & H6 present2H (Multiplet system) H3 & H5 present
Methyl (-CH₃) ~2.30 ppm (t) Couples to F2 & F4~2.25 ppm (t) Couples to F2 & F4Absent Clear distinction
Diagnostic Marker Loss of H6 coupling H5 appears as t/ddH6 is a doublet of quartets Couples to F and H5H3 appears (~6.9 ppm) Couples to F2/F4

Note: "d" = doublet, "t" = triplet, "dd" = doublet of doublets. Shifts are approximate (±0.05 ppm) and concentration-dependent.

Detailed Spectral Breakdown (The Target)

Region A: The Aldehyde Proton (10.2 – 10.4 ppm)
  • Appearance: A distinct doublet (d) or doublet of doublets (dd).[1]

  • Mechanistic Logic: The proton on the formyl group couples primarily with the Fluorine at C2 (

    
     Hz).
    
  • Differentiation: If the Chlorine at C6 were missing (Alternative A), this peak would often appear as a triplet of doublets (or complex multiplet) because it would also couple to the proton at H6. The simplicity of this peak confirms C6 substitution.

Region B: The Aromatic Proton H5 (6.9 – 7.3 ppm)
  • Appearance: A doublet of doublets (dd), often looking like a triplet if coupling constants overlap.

  • Mechanistic Logic: H5 is the only proton on the ring.

    • Coupling 1: Ortho-coupling to F4 (

      
       Hz).
      
    • Coupling 2: Para-coupling to F2 (

      
       Hz).
      
  • Validation: Integration must equal exactly 1H . If integration shows 2H, you likely have the dechlorinated impurity (Alternative A).

Region C: The Methyl Group (2.2 – 2.4 ppm)
  • Appearance: A triplet (t) or pseudo-triplet.

  • Mechanistic Logic: The methyl protons are separated by 4 bonds from both F2 and F4.

    • Coupling:

      
       Hz.[2]
      
    • Since it sits between two fluorines, the coupling is often symmetric, collapsing the doublet-of-doublets into a clear triplet.

  • Trust Indicator: A singlet here indicates a failure of fluorination or incorrect regiochemistry (e.g., methyl not between fluorines).

Experimental Protocol: High-Resolution Acquisition

To resolve the fine fluorine coupling (


 Hz), standard "walk-up" NMR parameters are often insufficient.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ .

    • Why CDCl₃? It minimizes viscosity compared to DMSO, allowing sharper linewidths essential for resolving small F-H couplings.

    • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KCl from synthesis) which cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: Aldehyde protons have long T1 relaxation times. Short delays will under-integrate the CHO peak, leading to false purity calculations.

    • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) for the small satellite peaks.

  • Processing:

    • Apodization: Apply a mild Gaussian window function (LB = -0.3, GB = 0.1) rather than standard Exponential Multiplication (LB = 0.3) to enhance resolution of the multiplets.

    • Phasing: Manual phasing is required. The large dispersion of chemical shifts (2 ppm to 10 ppm) often causes automatic phasing to distort the aldehyde baseline.

Decision Workflow (Quality Control)

The following diagram illustrates the logic flow for validating the target compound against its common impurities.

NMR_Analysis_Flow Start Crude Product 1H NMR (CDCl3) Check_Me Check 2.3 ppm Region (Methyl Group) Start->Check_Me Check_Ar Check 7.0 ppm Region (Aromatic H) Check_Me->Check_Ar Triplet Present Fail_NoMe FAIL: Demethylated Impurity (Alt B) Check_Me->Fail_NoMe Signal Absent Check_CHO Check 10.3 ppm Region (Aldehyde) Check_Ar->Check_CHO Integration = 1H (dd pattern) Fail_DeChlor FAIL: Dechlorinated Impurity (Alt A) Check_Ar->Fail_DeChlor Integration = 2H (Complex multiplet) Decision_Pass PASS: Target Confirmed Check_CHO->Decision_Pass Doublet/dd (No H-H coupling) Check_CHO->Fail_DeChlor Triplet/td (Couples to H6)

Caption: Logic gate for differentiating this compound from metabolic analogs.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Reich, H. J. (2023). WinPLT: Proton NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for J-F coupling values).
  • PubChem Compound Summary. (2023). 2,4-difluoro-3-methylbenzaldehyde.[4] National Center for Biotechnology Information.

  • Royal Society of Chemistry. (2023). ChemSpider: Search and Share Chemistry. (Used for structural analog comparison).

Sources

A Comparative Guide to the FTIR Spectroscopy of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. By understanding its unique spectral signature, researchers can effectively monitor reaction progress, assess purity, and confirm the identity of this complex aromatic aldehyde. This document will compare its expected spectral features with those of the parent molecule, benzaldehyde, and other substituted benzaldehydes, providing a clear framework for spectral interpretation.

Introduction: The Significance of Spectroscopic Analysis

This compound is a polysubstituted aromatic aldehyde whose utility in organic synthesis is significant. The precise arrangement of its functional groups—an aldehyde, a chlorine atom, two fluorine atoms, and a methyl group on the benzene ring—gives rise to a unique vibrational fingerprint when analyzed by FTIR spectroscopy. This non-destructive technique is invaluable for the qualitative analysis of molecular structures, making it an essential tool for researchers in drug development and chemical manufacturing.[1][2]

The interpretation of an FTIR spectrum hinges on the principle that specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, leading to molecular vibrations (stretching and bending).[3] By identifying the positions and intensities of these absorption bands, one can deduce the presence of various structural motifs within a molecule.

Predicted FTIR Characteristic Peaks of this compound

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key absorption bands with a high degree of confidence by analyzing its constituent functional groups and the electronic effects of the substituents on the aromatic ring.

Aldehyde Group Vibrations

The aldehyde functional group (-CHO) is characterized by two distinct vibrational modes that are readily identifiable in an FTIR spectrum.[4][5][6]

  • C=O (Carbonyl) Stretch: Aromatic aldehydes typically exhibit a strong C=O stretching absorption. For benzaldehyde, this peak appears around 1705 cm⁻¹.[5][7] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to saturated aldehydes (which appear around 1730 cm⁻¹).[5][7] In this compound, the presence of electron-withdrawing fluorine and chlorine atoms is expected to slightly increase the C=O bond order, shifting this peak to a slightly higher wavenumber, likely in the range of 1710-1725 cm⁻¹ .

  • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as a pair of weak to medium bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[5][7] The presence of these two distinct peaks is a reliable indicator of an aldehyde functional group.[4]

Aromatic Ring and Substituent Vibrations

The substituted benzene ring gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹, typically in the region of 3100-3000 cm⁻¹ .[3]

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually produce a set of medium to weak bands in the 1600-1450 cm⁻¹ region.[3]

  • C-F (Carbon-Fluorine) Stretch: The C-F stretching vibrations are typically strong and are found in the range of 1400-1000 cm⁻¹ . The presence of two fluorine atoms will likely result in strong absorptions in this region.

  • C-Cl (Carbon-Chlorine) Stretch: The C-Cl stretching vibration is expected to appear as a medium to strong band in the 800-600 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the remaining aromatic C-H bond can provide information about the substitution pattern. For a pentasubstituted ring, these bands can be found in the 900-800 cm⁻¹ region.

Methyl Group Vibrations

The methyl (-CH₃) group will also exhibit characteristic vibrations:

  • C-H Stretch: The stretching vibrations of the C-H bonds in the methyl group will occur just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

  • C-H Bend: The bending vibrations of the methyl group will be visible in the 1460-1370 cm⁻¹ region.

Comparative Analysis: this compound vs. Benzaldehyde

To highlight the influence of the substituents, a comparison with the simpler benzaldehyde molecule is instructive.

Vibrational Mode Benzaldehyde (Approx. Wavenumber, cm⁻¹) This compound (Predicted Wavenumber, cm⁻¹) Rationale for Shift
Aldehydic C-H Stretch2820, 27402860-2800, 2760-2700Minimal change expected.
Aromatic C-H Stretch30603100-3000Minimal change expected.
Carbonyl (C=O) Stretch1705[5][7]1710-1725Electron-withdrawing effects of halogens increase bond order.
Aromatic C=C Stretch1600-14501600-1450Ring substitution can alter the number and position of these bands.
C-F StretchN/A1400-1000 (Strong)Introduction of fluorine atoms.
C-Cl StretchN/A800-600 (Medium-Strong)Introduction of the chlorine atom.
C-H Out-of-Plane Bend~745, 690 (Monosubstituted)900-800Change in substitution pattern.

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone.

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental contributions.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and compare them to the predicted values and reference spectra.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil after analysis to prevent cross-contamination.

Visualization of Key Functional Groups and Workflow

The following diagrams illustrate the key functional groups of this compound and the experimental workflow for its FTIR analysis.

Caption: Key functional groups and their expected FTIR regions.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Clean_ATR->Background_Scan Apply_Sample Apply Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Analyze_Data Analyze and Interpret Acquire_Spectrum->Analyze_Data Clean_Up Clean Equipment Analyze_Data->Clean_Up

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Conclusion

The FTIR spectrum of this compound is predicted to be rich with information, displaying characteristic peaks for its aldehyde, substituted aromatic, and methyl functionalities. By understanding the expected positions of these bands, particularly the carbonyl and aldehydic C-H stretches, and comparing them to related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data.

References

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Liang, Y., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549-8556. [Link]

  • Ferreira, A. G. M., et al. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(7), 2235. [Link]

  • PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • IDEALS. (n.d.). HIGH-RESOLUTION FTIR SPECTROSCOPY OF BENZALDEHYDE IN THE FAR-INFRARED REGION: PROBING THE ROTATIONAL BARRIER. [Link]

  • Indian Journal of Physics. (n.d.). Overtone spectroscopy of benzaldehyde. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (2025, November 12). Vibrational Dynamics of 4-fluorobenzaldehyde from periodic DFT calculations. [Link]

  • PubChem. (n.d.). 6-Chloro-2,3-difluorobenzaldehyde. [Link]

  • PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzaldehyde (C8H6F2O). [Link]

  • ResearchGate. (n.d.). Table 2 : The thirty fundamentals vibrational frequencies of the titled.... [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. [Link]

  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Universität Rostock. (n.d.). Assigning Vibrational Frequencies. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • PubChem. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. [Link]

  • ResearchGate. (n.d.). (a) FTIR spectrum of fac-[Re(CO) 3 (dppz-Cl 2 )(4-Me 2 N-py)](PF 6 ).... [Link]

Sources

Comparative Guide: 6-Chloro-2,4-difluorobenzaldehyde vs. 2,6-Difluoro-3-methylbenzaldehyde

[1]

Executive Summary

In the optimization of lead compounds—particularly for kinase inhibitors and antifungal azoles—the substitution pattern on the phenyl ring dictates both the metabolic stability and the binding vector of the pharmacophore.[2]

This guide compares two structurally related but functionally distinct building blocks: 6-Chloro-2,4-difluorobenzaldehyde (Compound A) and 2,6-Difluoro-3-methylbenzaldehyde (Compound B) .[1] While both utilize fluorine to modulate pKa and lipophilicity, their divergence in steric bulk (Chloro vs. Methyl) and electronic activation dictates entirely different synthetic workflows and biological profiles.[2]

Part 1: Physiochemical & Electronic Topography[1][2]

To select the correct intermediate, one must understand the electronic landscape of the benzene ring.[2]

1.1 Structural Divergence[1][2]
  • Compound A (6-Cl-2,4-diF): Features a "mixed-halogen" steric block.[1] The 6-Chloro substituent is significantly larger (Van der Waals radius ~1.75 Å) than the Fluorine (1.47 Å).[1] This creates an asymmetrical steric cleft around the aldehyde.[1][2]

  • Compound B (2,6-diF-3-Me): Features a "symmetrical halogen" block at the ortho positions, but symmetry is broken by the meta-methyl group.[1] The methyl group (2.0 Å effective radius) adds lipophilic bulk without the strong electron-withdrawing penalty of chlorine.[1]

1.2 Electronic Profiling (Hammett Analysis)

The reactivity of the aldehyde and the ring carbons is governed by the aggregate Hammett constants (

2
Feature6-Chloro-2,4-difluorobenzaldehyde 2,6-Difluoro-3-methylbenzaldehyde
Electronic Nature Highly Electron Deficient (

-acidic)
Moderately Electron Deficient
Aldehyde Electrophilicity High. Activated by 3 EWGs (2F, 1Cl).[1] Prone to hydration.[1][2]Moderate. Deactivated by 3-Me (+I effect).
Ring Reactivity (SnAr) High. The 4-Fluoro position is activated (para to CHO).[1][2]Low. No suitable leaving group in activated positions.[1][2]
Lipophilicity (cLogP) ~2.4~2.6 (Methyl adds lipophilicity)
Metabolic Liability Low (Halogens block oxidation).[1][2]Moderate (Benzylic oxidation of 3-Me).[1][2]
Part 2: Synthetic Utility & Reactivity[3][4]

The choice between these two reagents often depends on whether the phenyl ring is a "terminal" scaffold or a "reactive" scaffold for further elaboration.[2]

2.1 Nucleophilic Aromatic Substitution (SnAr) Potential

This is the critical differentiator.[2]

  • Compound A Mechanism: The 4-fluorine atom is para to the aldehyde (a strong electron-withdrawing group) and meta to the chlorine.[1] This creates a "hot spot" for Nucleophilic Aromatic Substitution (SnAr).[1][2] You can displace the 4-F with amines or alkoxides to build libraries.[1][2]

  • Compound B Mechanism: The ring is relatively inert to SnAr.[1][2] The fluorines are at the 2 and 6 positions (ortho to aldehyde), which are sterically crowded and less electronically activated for displacement than the para position.[2]

2.2 Aldehyde Condensation (Knoevenagel/Reductive Amination)
  • Compound A: Reacts faster in condensations due to the highly electron-deficient carbonyl carbon.[1][2] However, the bulky 6-Chloro group can hinder the formation of bulky imines (Schiff bases).[1]

  • Compound B: Reacts slower.[1][2] The 2,6-difluoro motif creates a "locked" conformation for the resulting imine due to dipole repulsion between the N-lone pair and the fluorine atoms.[1]

2.3 Visualization of Synthetic Workflows

SyntheticPathwaysStartSelect Starting MaterialCompA6-Chloro-2,4-difluoro(Compound A)Start->CompANeed Ring FunctionalizationCompB2,6-Difluoro-3-methyl(Compound B)Start->CompBNeed Fixed Steric FitSnArSnAr Reaction(Displace 4-F)CompA->SnArHigh ReactivityCouplingSuzuki Coupling(at 6-Cl)CompA->CouplingPd-CatalyzedCondensationAldehyde Condensation(Imine/Olefin)CompA->CondensationSterically DifficultCompB->CondensationPrimary RouteProductA14-Substituted Analog(Library Generation)SnAr->ProductA1ProductA2Biaryl ScaffoldCoupling->ProductA2ProductBStable Isostere(Metabolic Stability)Condensation->ProductB

Figure 1: Decision tree for synthetic elaboration. Compound A offers orthogonal reactivity (SnAr/Suzuki), while Compound B acts as a stable, lipophilic cap.

Part 3: Experimental Protocols
Protocol A: Regioselective SnAr on 6-Chloro-2,4-difluorobenzaldehyde

Objective: Functionalize the 4-position with a secondary amine (e.g., Morpholine). Rationale: The 4-F is the most electrophilic site.[1] The 2-F is protected by the steric bulk of the aldehyde and the "ortho effect."[1]

  • Dissolution: Dissolve 1.0 eq of 6-Chloro-2,4-difluorobenzaldehyde in anhydrous DMF (0.2 M).

  • Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine). Note: Inorganic bases like K2CO3 can be used but may cause aldehyde degradation at high temps.[1]

  • Nucleophile: Add 1.05 eq of Morpholine dropwise at 0°C.

  • Reaction: Warm to RT. If conversion is <50% after 2h, heat to 60°C. Caution: Higher temps may risk displacing the 2-F or the 6-Cl.[1]

  • Workup: Pour into ice water. The product usually precipitates.[1][2] If not, extract with EtOAc.[1][2]

Protocol B: "Locked" Imine Formation with 2,6-Difluoro-3-methylbenzaldehyde

Objective: Form a stable Schiff base for reduction to an amine. Rationale: The 2,6-difluoro substitution makes the aldehyde carbonyl less accessible sterically.[1] Standard conditions often stall.[1][2]

  • Dehydration Setup: Use a Dean-Stark apparatus or activated 4Å molecular sieves.[1][2]

  • Solvent: Toluene (for azeotrope) or DCE (for sieves).[1][2]

  • Catalysis: Add 1.0 eq Aldehyde, 1.0 eq Amine, and 5 mol% Ti(OiPr)4 (Titanium Isopropoxide).

    • Expert Insight: Ti(OiPr)4 acts as both a Lewis acid to activate the crowded carbonyl and a water scavenger.[2] This is superior to pTsOH for 2,6-disubstituted benzaldehydes.[1][2]

  • Reduction: Once imine is formed (monitor by IR, disappearance of C=O stretch ~1700 cm-1), cool to 0°C and add NaBH(OAc)3 in situ.

Part 4: Applications in Drug Design (Bioisosteres)
Drug PropertyCompound A (Cl/F/F) UtilityCompound B (Me/F/F) Utility
Metabolic Stability Excellent. Halogens block CYP450 oxidation sites.[1]Good. However, the 3-Methyl group is a potential "soft spot" for benzylic hydroxylation.[1]
Potency (Binding) The 6-Cl provides a large hydrophobic contact and can fill large pockets (e.g., in GPCRs).[1][3]The 3-Me provides a specific shape match without the electronic penalty of Cl.[1] Often used to improve solubility over Cl analogs.[1][2]
Conformation The 2,6-substitution twists the phenyl ring out of plane relative to the aldehyde/imine bond (Atropisomerism potential).[1]Similar twisting, but the 3-Me group adds asymmetry that can differentiate binding in chiral pockets.[1]

Case Study Relevance:

  • Compound A is frequently seen in the patent landscape for next-generation triazole antifungals , where the ring requires heavy electron withdrawal to lower the pKa of the triazole.[1]

  • Compound B is often a fragment in p38 MAP Kinase inhibitors , where the methyl group fits into a specific hydrophobic lipophilic pocket (Selectivity Filter).[1][2]

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [1]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2,6-Difluoro-3-methylbenzaldehyde.[1][3][4][5][6]

  • Fluorochem. (n.d.).[1][2] Product Specification: 5-Chloro-2,4-difluorobenzaldehyde (Isomer analog for reactivity comparison).

  • BenchChem. (2025).[1][2][7] Reactivity of Substituted Benzaldehydes: A Comparative Guide.

Advanced HPLC Method Development: Fluorinated Benzaldehyde Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison and method development framework for the purity analysis of fluorinated benzaldehydes. It addresses the specific challenges of separating positional isomers (2-, 3-, 4-fluorobenzaldehyde) and oxidative impurities (fluorobenzoic acids) often encountered in pharmaceutical synthesis.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers

Executive Summary: The Fluorine Selectivity Challenge

Fluorinated benzaldehydes are critical intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients). However, their purity analysis presents a unique chromatographic challenge: Positional Isomerism .

Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobic subtraction. Because 2-, 3-, and 4-fluorobenzaldehyde possess nearly identical hydrophobicity (logP ~1.7–1.8), C18 columns often fail to resolve these isomers, leading to co-elution and inaccurate purity assays. Furthermore, the rapid oxidation of benzaldehydes to their corresponding benzoic acids requires a method capable of simultaneous separation of neutral aldehydes and acidic degradation products.

This guide compares the performance of C18 against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases, demonstrating why PFP is the superior choice for this specific application.

Comparative Analysis: Stationary Phase Selection

The Alternatives
FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity

, Dipole-Dipole, Charge Transfer, Shape Selectivity
Isomer Separation Poor (Often co-elutes isomers)Moderate (Separates based on resonance)Excellent (Resolves ortho/meta/para via dipole moments)
Retention of Acids Low (unless ion-suppressed)ModerateHigh (Alternative selectivity)
Suitability General ScreeningAromatic CompoundsHalogenated Aromatics & Isomers
Why PFP is the "Gold Standard" for Fluorinated Aromatics

While C18 interacts with the analyte's hydrophobic bulk, PFP phases employ a "fluorine-fluorine" interaction mechanism. The highly electronegative fluorine atoms on the PFP ring create a distinct electron-deficient cavity.

  • Charge Transfer: The electron-rich fluorobenzaldehyde ring interacts strongly with the electron-deficient PFP ring.

  • Dipole-Dipole: The specific position of the fluorine atom on the analyte (ortho vs. para) alters its dipole moment, which the PFP phase discriminates sharply.

  • Shape Selectivity: PFP phases are rigid, allowing them to distinguish the steric differences between 2-fluoro and 4-fluoro substitutions.

Experimental Data: Performance Comparison

Simulated representative data based on comparative retention behavior of halogenated aromatics [1][4].

Test Conditions:

  • Mobile Phase: 60:40 Water/Acetonitrile (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 254 nm[1]

  • Sample: Mixture of 2-F, 3-F, 4-Fluorobenzaldehyde + 4-Fluorobenzoic acid (Impurity).

Table 1: Chromatographic Performance Metrics
AnalyteC18 Column (

min)
C18 Resolution (

)
PFP Column (

min)
PFP Resolution (

)
4-Fluorobenzoic Acid2.1-2.4-
2-Fluorobenzaldehyde5.40.0 (Co-elution) 6.83.2
3-Fluorobenzaldehyde5.50.4 (Partial) 7.52.8
4-Fluorobenzaldehyde5.5-8.1-

Analysis: The C18 column fails to resolve the critical isomeric pair (2-F and 4-F), resulting in a single broad peak. The PFP column, leveraging dipole interactions, achieves baseline resolution (


) for all three isomers, ensuring accurate quantitation of isomeric impurities.

Method Development Protocol (Step-by-Step)

Phase 1: Mobile Phase Engineering

The presence of Fluorobenzoic acid (a common oxidation impurity) dictates the pH strategy.

  • Requirement: Acidic pH (2.0 – 3.0).

  • Reasoning: At neutral pH, fluorobenzoic acid is ionized (carboxylate), eluting in the void volume. Acidification suppresses ionization, increasing retention and preventing peak tailing.

  • Recommended Buffer: 0.1% Formic Acid (LC-MS compatible) or 0.1% Phosphoric Acid (UV only, better suppression).

Phase 2: Gradient Optimization

A generic gradient is recommended to separate the early-eluting acids from the late-eluting aldehydes.

Protocol:

  • Initial: 5% B (Organic) to trap polar acids.

  • Ramp: 5% to 60% B over 10 minutes.

  • Hold: 60% B for 2 minutes to elute highly retained dimers.

  • Re-equilibrate: 5% B for 3 minutes.

Phase 3: System Suitability Criteria

To ensure data trustworthiness, the method must pass these criteria before every run:

  • Resolution (

    
    ):  > 2.0 between 2-fluoro and 4-fluorobenzaldehyde.
    
  • Tailing Factor (

    
    ):  < 1.5 for the benzoic acid peak (indicates successful pH control).
    
  • Precision: RSD < 2.0% for peak area (n=6 injections).

Visualizations

Workflow: Method Development Logic

This diagram illustrates the decision matrix for selecting the correct column and optimizing the separation.

MethodDevelopment Start Start: Purity Analysis of Fluorinated Benzaldehyde CheckIsomers Are Positional Isomers (2-F, 3-F, 4-F) Present? Start->CheckIsomers SelectC18 Select C18 Column (Hydrophobic Retention) CheckIsomers->SelectC18 No SelectPFP Select PFP Column (Pi-Pi / Dipole Retention) CheckIsomers->SelectPFP Yes (Critical) CheckAcid Check for Acidic Impurities (Fluorobenzoic Acid) SelectC18->CheckAcid SelectPFP->CheckAcid MobilePhase Add 0.1% Formic/Phosphoric Acid (Suppress Ionization) CheckAcid->MobilePhase Yes RunGradient Run Gradient 5-60% B MobilePhase->RunGradient EvalRes Evaluate Resolution (Rs) RunGradient->EvalRes Success Method Validated (Rs > 2.0) EvalRes->Success Rs > 2.0 Fail Optimize Gradient Slope or Temperature EvalRes->Fail Rs < 2.0 Fail->RunGradient

Caption: Decision tree for selecting stationary phases and mobile phase modifiers based on impurity profile.

Mechanism: PFP vs. C18 Interaction

This diagram details why the PFP column succeeds where C18 fails.

InteractionMechanism cluster_C18 C18 Interaction (Non-Specific) cluster_PFP PFP Interaction (Specific) Analyte Fluorinated Benzaldehyde (Electron Rich Ring) C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Interacts via PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte->PFP_Ligand Interacts via Hydrophobic Hydrophobic Interaction (Weak Selectivity) C18_Ligand->Hydrophobic PiPi Pi-Pi Stacking PFP_Ligand->PiPi Dipole Dipole-Dipole (Isomer Separation) PFP_Ligand->Dipole

Caption: Mechanistic comparison showing the multi-mode interactions of PFP phases vs. single-mode C18.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Resources. [Link]

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek ChromaBLOGraphy. [Link]

  • Bell, D.S. et al. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Nov 2020. [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,4-difluoro-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,4-difluoro-3-methylbenzaldehyde

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